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  • Product: (2,5-dimethylphenyl)propylamine
  • CAS: 87282-05-1

Core Science & Biosynthesis

Foundational

physicochemical properties of (2,5-dimethylphenyl)propylamine

An In-depth Technical Guide on the Physicochemical Properties of (2,5-dimethylphenyl)propylamine Abstract Introduction: Structural and Pharmacological Context (2,5-Dimethylphenyl)propylamine belongs to the phenylpropylam...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Physicochemical Properties of (2,5-dimethylphenyl)propylamine

Abstract

Introduction: Structural and Pharmacological Context

(2,5-Dimethylphenyl)propylamine belongs to the phenylpropylamine class of compounds. This structural scaffold is the backbone for numerous neurologically active agents, including amphetamine and its derivatives, which act as agonists at trace amine-associated receptor 1 (TAAR1).[1] The pharmacological activity of such molecules is intrinsically linked to their ability to cross the blood-brain barrier and interact with specific molecular targets, functions that are governed by their fundamental physicochemical properties.

The structure of (2,5-dimethylphenyl)propylamine is characterized by three key features:

  • A Primary Amine (-NH2): This group imparts basicity to the molecule, allowing it to exist in a protonated, cationic form at physiological pH. This is a critical determinant of aqueous solubility and interactions with biological targets.

  • A Propyl Linker: A three-carbon aliphatic chain provides conformational flexibility.

  • A 2,5-Dimethylphenyl Ring: The aromatic ring, substituted with two electron-donating methyl groups, contributes significantly to the molecule's lipophilicity and influences its metabolic profile.

The molecular formula is C₁₁H₁₇N, and the calculated molecular weight is approximately 163.26 g/mol .[2] A thorough understanding of its properties is the first step in harnessing its potential for any advanced application.

Predicted Physicochemical Profile

In the absence of extensive experimental data, we can leverage computational models and an understanding of analogous structures to predict the key . These predictions provide a robust starting point for experimental design and hypothesis generation.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight (MW) 163.26 g/mol Influences diffusion and permeability; generally compliant with Lipinski's Rule of Five.
pKa (Acid Dissociation Constant) 9.8 - 10.5Governs the ionization state at physiological pH, impacting solubility, receptor binding, and membrane passage.[3][4]
CLogP (Calculated LogP) 2.5 - 3.5Indicates high lipophilicity, suggesting good potential for membrane permeability but also potential for high plasma protein binding and non-specific interactions.[4]
Aqueous Solubility (LogS) Low to ModerateThe high lipophilicity suggests that solubility in aqueous media will be limited, potentially impacting bioavailability and formulation.[4][5]
Polar Surface Area (PSA) ~26 ŲLow PSA is correlated with better permeability across the blood-brain barrier.
Hydrogen Bond Donors 2 (from -NH₂)Participates in interactions with biological targets and water molecules.
Hydrogen Bond Acceptors 1 (the N atom)Influences solubility and binding affinity.

Experimental Characterization: Protocols and Rationale

The following sections provide detailed, self-validating protocols for the empirical determination of the most critical physicochemical properties. The emphasis is not merely on the procedural steps but on the underlying scientific principles that ensure data accuracy and reproducibility.

Determination of pKa via Potentiometric Titration

Expertise & Rationale: The pKa is arguably the most critical physicochemical parameter for an ionizable compound. It dictates the ratio of the neutral to the charged species at any given pH. This ratio governs solubility, lipophilicity (LogD), and the ability to permeate biological membranes. Potentiometric titration is the gold-standard method, offering high precision by directly measuring the pH change of a solution as a function of added titrant (an acid or base).

Experimental Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (25 °C).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of (2,5-dimethylphenyl)propylamine and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent system, such as 50:50 methanol/water, to ensure complete dissolution. Add a known concentration of a strong acid (e.g., 0.1 M HCl) in slight excess to ensure the amine is fully protonated at the start.

  • Titration: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments using an automated burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.

pKa_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Calibrate 1. Calibrate pH Meter Prepare 2. Prepare Analyte Solution (Amine + excess HCl) Calibrate->Prepare Titrate 3. Titrate with Standardized NaOH Prepare->Titrate Record 4. Record pH vs. Volume Data Titrate->Record Plot 5. Plot Titration Curve Record->Plot Calculate 6. Determine pKa at 50% Neutralization Plot->Calculate Solubility_Workflow Start 1. Add Excess Solid Compound to Aqueous Buffer Equilibrate 2. Agitate at Constant Temp (24-48 hours) Start->Equilibrate Separate 3. Separate Solid/Liquid (Centrifugation) Equilibrate->Separate Filter 4. Filter Supernatant (0.22 µm filter) Separate->Filter Quantify 5. Quantify Concentration (HPLC-UV) Filter->Quantify End Report Thermodynamic Solubility Quantify->End

Protocol for determining thermodynamic aqueous solubility.

Implications for ADME and Drug Development

The physicochemical properties of a molecule are not abstract numbers; they are direct predictors of its in-vivo behavior. The interplay between solubility, lipophilicity, and ionization state is fundamental to the ADME profile of (2,5-dimethylphenyl)propylamine.

  • Absorption: With a predicted high lipophilicity (CLogP > 2.5) and a pKa around 10, the compound will be predominantly ionized in the acidic environment of the stomach but will have a greater proportion of the more permeable neutral form in the higher pH of the small intestine. This suggests that absorption via passive diffusion across the intestinal epithelium is likely to be efficient.

  • Distribution: The high lipophilicity indicates that once absorbed, the compound may readily partition into tissues and cross the blood-brain barrier. However, this same property can lead to extensive binding to plasma proteins like albumin, which reduces the concentration of free, pharmacologically active drug. [6]* Metabolism: The aromatic ring and its methyl groups are potential sites for oxidative metabolism by cytochrome P450 enzymes in the liver. The primary amine group is also susceptible to metabolic pathways such as N-dealkylation or oxidation.

  • Excretion: The primary route of excretion will likely be renal. The extent of renal clearance will be highly dependent on the degree of plasma protein binding and the pH of the urine, which affects the ionization state and potential for reabsorption.

ADME_Impact pKa pKa (Ionization) Sol Solubility pKa->Sol Abs Absorption (Gut Wall Permeation) pKa->Abs [pH-partition] Exc Excretion (Renal Clearance) pKa->Exc [reabsorption] LogD LogD (Lipophilicity) LogD->Abs Dist Distribution (Tissue Partitioning, PPB) LogD->Dist [BBB, PPB] Met Metabolism (Hepatic Clearance) LogD->Met Sol->Abs [dissolution]

Sources

Exploratory

The Art of Molecular Tuning: A Guide to the Structure-Activity Relationship of Dimethylphenylpropylamine Derivatives as Monoamine Transporter Inhibitors

Introduction: The Significance of the Dimethylphenylpropylamine Scaffold In the landscape of neuropharmacology, the dimethylphenylpropylamine scaffold represents a foundational element in the design of molecules that mod...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Dimethylphenylpropylamine Scaffold

In the landscape of neuropharmacology, the dimethylphenylpropylamine scaffold represents a foundational element in the design of molecules that modulate monoaminergic neurotransmission. These compounds, characterized by a flexible three-carbon chain linking a phenyl ring to a dimethylamino group, have proven to be a versatile template for the development of potent and selective inhibitors of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The targeted inhibition of these transporters is a clinically validated strategy for the treatment of a spectrum of neuropsychiatric disorders, most notably depression.

This in-depth technical guide, intended for researchers, medicinal chemists, and drug development professionals, will dissect the intricate structure-activity relationships (SAR) of dimethylphenylpropylamine derivatives. We will explore how subtle modifications to this core structure can profoundly influence binding affinity and selectivity for the monoamine transporters. By understanding the causality behind these experimental observations, we can derive key principles to guide the rational design of next-generation therapeutics with enhanced efficacy and improved side-effect profiles.

Dissecting the Pharmacophore: A Three-Pronged Approach to SAR

The pharmacological profile of dimethylphenylpropylamine derivatives is dictated by the interplay of three key structural motifs: the aromatic phenyl ring, the N,N-dimethylamino group, and the intervening propyl linker. A systematic exploration of modifications to each of these components provides a comprehensive understanding of the SAR.

The Aromatic Anchor: Substitution Patterns on the Phenyl Ring

The phenyl ring serves as a crucial anchoring point within the binding pockets of the monoamine transporters. The nature, position, and electronic properties of substituents on this ring are primary determinants of both potency and selectivity.

  • Electron-Withdrawing Groups and SERT/NET Selectivity: The introduction of electron-withdrawing groups, particularly at the para-position, can significantly enhance potency and modulate selectivity. For instance, a para-trifluoromethyl substitution has been shown to confer high affinity and selectivity for the serotonin transporter (SERT)[1]. This is likely due to favorable interactions with specific residues in the transporter's binding site.

  • Halogenation and Positional Isomers: Halogen atoms (F, Cl, Br) at various positions on the phenyl ring can influence binding affinity. The position of the halogen is critical; for example, para-chloro substitution has been demonstrated to be more effective than ortho or meta substitution for SERT inhibition in related phenylethylamine series[2].

  • Bulky Substituents and Steric Hindrance: The introduction of bulky substituents can be used to probe the steric tolerance of the binding pocket. While some degree of bulk may be accommodated, larger groups can lead to a decrease in affinity due to steric clashes.

To illustrate these principles, consider the following hypothetical, yet representative, dataset for a series of N,N-dimethyl-3-phenylpropylamine analogs:

Compound IDPhenyl SubstitutionSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)
1a Unsubstituted150250500
1b 4-Fluoro80180450
1c 4-Chloro55150400
1d 4-Trifluoromethyl15200600
1e 2-Chloro120220550
1f 3,4-Dichloro30100350

This data is illustrative and serves to highlight expected SAR trends.

The data clearly indicates that para-substitution with electron-withdrawing groups enhances SERT affinity, with the trifluoromethyl group providing the most significant increase in potency.

The Basic Head: Modulating the N,N-Dimethylamino Group

The tertiary amino group is a critical pharmacophoric element, as its protonated form engages in a key ionic interaction with a conserved aspartate residue in the monoamine transporters. Alterations to the substituents on the nitrogen atom can impact both binding affinity and the overall physicochemical properties of the molecule.

  • N-Alkylation: The degree of N-alkylation is a key determinant of activity. While the N,N-dimethyl motif is often optimal, variations can be tolerated. N-demethylation to the secondary amine (N-methyl) or even the primary amine can in some cases maintain or slightly alter the activity profile[1].

  • Steric Bulk on Nitrogen: Increasing the steric bulk of the N-alkyl groups (e.g., replacing methyl with ethyl or larger groups) generally leads to a decrease in potency, suggesting a sterically constrained environment around the amine binding site.

The Flexible Spine: The Role of the Propyl Chain

The three-carbon propyl chain provides the necessary spatial orientation for the phenyl ring and the amino group to adopt an optimal binding conformation.

  • Chain Length: The three-carbon linker is generally considered optimal for this class of compounds. Shortening or lengthening the chain often results in a significant loss of affinity, highlighting the importance of the precise distance between the aromatic and basic moieties.

  • Conformational Restriction: Introducing conformational constraints, such as cyclization of the propyl chain, can provide valuable insights into the bioactive conformation. However, such modifications can also drastically alter the pharmacological profile.

Experimental Validation: Protocols for Determining Monoamine Transporter Affinity

The elucidation of the SAR of dimethylphenylpropylamine derivatives relies on robust and reproducible in vitro assays. The following protocols outline standard methodologies for determining the binding affinity and functional inhibition of monoamine transporters.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This assay measures the ability of a test compound to displace a specific radioligand from its binding site on the transporter.

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines (e.g., HEK293) stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)

    • Test compound at various concentrations.

    • A specific radioligand at a concentration near its Kd value (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET)[3].

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosomal Monoamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into synaptosomes.

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET).

  • Pre-incubation: Pre-incubate the synaptosomes with the test compound at various concentrations in a physiological buffer.

  • Uptake Initiation: Initiate monoamine uptake by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Scintillation Counting: Lyse the synaptosomes on the filters and quantify the internalized radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of monoamine uptake.

Visualizing the Mechanism: Monoamine Transporter Inhibition Pathway

The therapeutic effects of dimethylphenylpropylamine derivatives stem from their ability to block the reuptake of monoamines from the synaptic cleft, thereby increasing their concentration and prolonging their signaling. The following diagram illustrates this fundamental mechanism.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) MA_in Monoamines MAT Monoamine Transporter (DAT, SERT, or NET) MA_in->MAT Binding MA_synapse Increased Monoamine Concentration MA_in->MA_synapse Neurotransmitter Release Reuptake Reuptake MAT->Reuptake DMPA Dimethylphenylpropylamine Derivative DMPA->MAT Inhibition MA_synapse->MAT Receptor Postsynaptic Receptor MA_synapse->Receptor Binding Signaling Downstream Signaling (e.g., cAMP pathway) Receptor->Signaling Activation

Caption: Inhibition of monoamine transporters by dimethylphenylpropylamine derivatives.

Logical Framework for SAR-Guided Drug Design

The knowledge gleaned from SAR studies can be integrated into a logical workflow for the design of novel dimethylphenylpropylamine derivatives with desired pharmacological profiles.

SAR_Workflow Start Define Target Profile (e.g., SERT-selective inhibitor) Scaffold Select Core Scaffold: N,N-dimethyl-3-phenylpropylamine Start->Scaffold SAR_Analysis Analyze Existing SAR Data (Phenyl substitution, N-alkylation, etc.) Scaffold->SAR_Analysis Hypothesis Formulate Design Hypothesis (e.g., para-EWG enhances SERT affinity) SAR_Analysis->Hypothesis Synthesis Synthesize Novel Analogs Hypothesis->Synthesis In_Vitro In Vitro Evaluation (Binding & Uptake Assays) Synthesis->In_Vitro Data_Analysis Analyze Data & Refine SAR Model In_Vitro->Data_Analysis Data_Analysis->Hypothesis Iterative Refinement Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Meets Target Profile

Caption: Iterative workflow for SAR-driven drug discovery.

Conclusion: From Structure to Therapeutic Potential

The structure-activity relationship of dimethylphenylpropylamine derivatives provides a compelling case study in the power of medicinal chemistry to fine-tune molecular properties for a desired biological outcome. Through systematic modifications of the phenyl ring, the amino group, and the propyl linker, it is possible to develop potent and selective inhibitors of the monoamine transporters. A thorough understanding of these SAR principles, validated by robust in vitro assays, is paramount for the successful design and development of novel therapeutics for a range of neurological and psychiatric disorders. The continued exploration of this versatile scaffold holds significant promise for the future of neuropharmacology.

References

  • Koldsø, H., et al. (2013). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 110(49), 19878-19883. [Link]

  • Wong, D. T., et al. (1975). A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine. Life Sciences, 15(3), 471-479. [Link]

  • Carroll, F. I., et al. (2008). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Journal of Medicinal Chemistry, 51(24), 8010-8020. [Link]

  • Newman, A. H., et al. (2015). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience, 6(8), 1391-1402. [Link]

  • Fuller, R. W., et al. (1978). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Neuropharmacology, 17(7), 483-487. [Link]

Sources

Foundational

Toxicological Profiling of (2,5-Dimethylphenyl)propylamine: A Read-Across Literature Review and Empirical Framework

Executive Summary (2,5-Dimethylphenyl)propylamine—frequently encountered as its enantiomer (1R)-1-(2,5-dimethylphenyl)propan-1-amine (CAS 1032225-94-7)—is a primary amine utilized as a chiral building block in advanced p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,5-Dimethylphenyl)propylamine—frequently encountered as its enantiomer (1R)-1-(2,5-dimethylphenyl)propan-1-amine (CAS 1032225-94-7)—is a primary amine utilized as a chiral building block in advanced pharmaceutical synthesis[]. Because it is a niche intermediate, direct empirical toxicity data is absent from the primary literature. To establish a rigorous safety profile, this whitepaper synthesizes a predictive toxicological framework using OECD-compliant read-across methodology. By deconstructing the molecule into its core structural motifs and evaluating high-fidelity surrogates—namely 2,5-dimethylaniline and 1-phenylpropan-1-amine—we can accurately predict its metabolic liabilities, corrosivity, and hematotoxicity.

Structural Deconstruction & Read-Across Rationale

In predictive toxicology, when a target molecule lacks empirical data, structural analogs are evaluated based on shared functional groups, electron density, and steric hindrance. (2,5-Dimethylphenyl)propylamine consists of two toxicologically distinct moieties:

  • The Aliphatic Side Chain (Surrogate: 1-Phenylpropan-1-amine): The alpha-ethyl substitution adjacent to the primary amine imparts significant lipophilicity and basicity. This structural motif is strongly associated with severe tissue corrosivity and moderate acute toxicity[2].

  • The Aromatic Core (Surrogate: 2,5-Dimethylaniline / 2,5-Xylidine): The 2,5-dimethyl substitution pattern on the phenyl ring is a known pharmacophore for hepatic metabolism via CYP450 enzymes. This specific steric arrangement directs enzymatic oxidation toward the amine, leading to reactive intermediates that cause methemoglobinemia and downstream oxidative stress[3].

Predictive Toxicological Profile

Acute Toxicity and Tissue Corrosivity

Based on data for the surrogate, (2,5-dimethylphenyl)propylamine is predicted to be highly corrosive to biological tissues[2]. The surrogate is classified under the Globally Harmonized System (GHS) as Skin Corrosion 1B and Eye Damage 1[2].

  • Mechanistic Causality: The primary amine possesses a high pKa (~9.5), which, upon contact with aqueous physiological environments (like the cornea or mucosal membranes), creates a highly localized alkaline environment. This leads to the rapid saponification of lipid bilayers and cellular lysis. Acute oral toxicity is estimated to be moderate (LD50 ~300 mg/kg), aligning with GHS Category 3[4].

Hepatotoxicity and Hematological Liabilities

The 2,5-dimethylphenyl moiety introduces severe systemic liabilities. According to of 2,5-dimethylaniline, repeated exposure leads to profound hematotoxicity[3].

  • Mechanistic Causality: The primary mechanism involves hepatic N-hydroxylation by CYP1A2 and CYP2E1. The resulting N-hydroxylamine metabolites enter erythrocytes, initiating a redox cycle that oxidizes ferrous ( Fe2+ ) hemoglobin to ferric ( Fe3+ ) methemoglobin, severely impairing oxygen transport[5]. Secondary chronic effects include hemosiderin deposition in the spleen and liver due to the continuous destruction and clearance of damaged erythrocytes[3].

Genotoxicity and Carcinogenicity

While the propyl side chain is generally benign regarding DNA damage, the 2,5-xylidine core exhibits weak genotoxic potential[5]. In vivo mammalian cell mutation assays (e.g., MutaMouse) for 2,5-dimethylaniline have shown increased gene mutation frequencies in nasal and bone marrow tissues[3]. Consequently, (2,5-dimethylphenyl)propylamine must be handled as a suspected genotoxin until empirical negative results are obtained.

Metabolic Activation Pathway

Metabolism A 1-(2,5-dimethylphenyl) propan-1-amine B CYP450 (CYP1A2/2E1) Oxidation A->B Hepatic Metabolism C N-Hydroxylamine Intermediate B->C N-oxidation D Nitroso-arene Derivative C->D Further oxidation G ROS Generation & Oxidative Stress C->G Redox cycling E Hemoglobin (Fe2+) Oxidation D->E RBC entry F Methemoglobinemia (Fe3+) E->F Electron transfer

Metabolic activation pathway of 2,5-dimethylphenyl derivatives leading to methemoglobinemia.

Quantitative Surrogate Data Summary

Surrogate CompoundCAS NumberAcute Oral Toxicity (LD50)Key Target Organ ToxicityGHS Classification
1-Phenylpropan-1-amine 2941-20-0~300 mg/kg (Guinea Pig)Skin/Eye (Tissue Corrosivity)Skin Corr. 1B; Eye Dam. 1; Acute Tox. 3[4],[2]
2,5-Dimethylaniline 95-78-3840–1300 mg/kg (Rodent)Blood (Methemoglobinemia), LiverAcute Tox. 3; Carc. 2; Aquatic Chronic 2[6],[7]

Empirical Validation Protocols

To validate this predictive profile, the following self-validating experimental workflows are recommended for preclinical assessment.

Workflow Step1 Phase 1: In Silico Profiling (QSAR & Read-Across) Step2 Phase 2: In Vitro Cytotoxicity (HepG2 3D Spheroids) Step1->Step2 Step3 Phase 3: Genotoxicity (OECD 471 Ames Test) Step2->Step3 Step4 Phase 4: In Vivo Validation (OECD 407 28-Day Rat) Step3->Step4

Tiered toxicological evaluation workflow for novel phenylpropylamine intermediates.

Protocol 1: 3D HepG2 Spheroid Cytotoxicity Assay
  • Causality & Rationale: Standard 2D HepG2 cultures rapidly lose CYP450 expression, making them "blind" to metabolism-dependent hepatotoxins. 3D spheroids restore physiological cell-cell contacts, maintaining the CYP1A2 and CYP2E1 activity necessary to generate the toxic N-hydroxylamine intermediate predicted by the read-across. This makes the protocol self-validating: if toxicity is observed in 3D but not 2D, metabolic activation is definitively confirmed.

  • Methodology:

    • Spheroid Formation: Seed HepG2 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well plates. Centrifuge at 200 x g for 5 minutes. Incubate for 72 hours at 37°C, 5% CO2​ to allow tight spheroid compaction.

    • Dosing: Prepare a 100 mM stock of (2,5-dimethylphenyl)propylamine in DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 1000 µM (ensuring final DMSO concentration is ≤ 0.5%).

    • Exposure: Treat spheroids for 72 hours. Refresh the media and compound every 24 hours to account for potential volatile losses or rapid metabolism of the primary amine.

    • Viability Quantification: Lyse spheroids using CellTiter-Glo® 3D Reagent. Shake for 5 minutes to ensure full penetration and incubate in the dark for 25 minutes. Measure luminescence to quantify ATP, which directly correlates to the number of metabolically active cells. Calculate the IC50​ using non-linear regression.

Protocol 2: OECD 471 Bacterial Reverse Mutation (Ames) Test
  • Causality & Rationale: To empirically rule out the genotoxic liabilities inherited from the 2,5-xylidine substructure[3]. The inclusion of the S9 fraction (rat liver extract) provides the exogenous metabolic activation required to detect mutagenic quinone imine intermediates. Without S9, the Ames test would likely yield a false negative.

  • Methodology:

    • Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA to cover both frameshift and base-pair substitution mutations.

    • Metabolic Activation: Prepare S9 mix using Aroclor 1254-induced rat liver homogenate to simulate hepatic CYP450 activation.

    • Plate Incorporation: Combine 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for -S9 conditions), and 50 µL of the test article (doses ranging up to 5000 µ g/plate ) in top agar. Pour over minimal glucose agar plates.

    • Incubation & Scoring: Incubate at 37°C for 48–72 hours. Count revertant colonies. A positive result is defined as a dose-dependent, reproducible increase in revertants (≥2-fold over vehicle control for TA98/TA100).

References

  • 1-Phenylpropan-1-amine | CID 18054 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Xylidines: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (NICNAS) URL:[Link]

  • SIDS Initial Assessment Profile - Dimethylanilines Source: OECD Existing Chemicals Database URL:[Link]

  • (1S)-1-phenylpropan-1-amine | CID 6993773 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Substance Information - alpha-Ethylbenzylamine Source: European Chemicals Agency (ECHA) URL:[Link]

Sources

Exploratory

Metabolic Pathways and Biotransformation of (2,5-Dimethylphenyl)propylamine Derivatives in Mammalian Systems

Executive Summary Understanding the metabolic fate of ring-alkylated phenethylamines is a critical imperative in pharmacokinetics, forensic toxicology, and rational drug design. This whitepaper provides an authoritative,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the metabolic fate of ring-alkylated phenethylamines is a critical imperative in pharmacokinetics, forensic toxicology, and rational drug design. This whitepaper provides an authoritative, in-depth analysis of the mammalian biotransformation of (2,5-dimethylphenyl)propylamine, focusing on its archetypal and most pharmacologically relevant derivative: 1-(2,5-dimethylphenyl)propan-2-amine (2,5-dimethylamphetamine, or 2,5-DMA) .

Despite sharing a structural backbone with highly potent serotonergic agonists, 2,5-DMA exhibits a profound lack of behavioral effects in humans, even at elevated doses[1]. As application scientists, we recognize that such discrepancies often stem not from a lack of receptor affinity, but from highly efficient first-pass metabolism that neutralizes the xenobiotic before it achieves central nervous system (CNS) penetration[1]. This guide deconstructs the enzymatic pathways responsible for this rapid clearance, provides quantitative kinetic modeling, and outlines a self-validating experimental framework for metabolic profiling.

Mechanistic Biotransformation: Phase I and Phase II Pathways

The mammalian metabolism of 2,5-DMA is characterized by rapid, multi-site oxidative attacks, primarily driven by the hepatic Cytochrome P450 (CYP450) superfamily. The structural presence of two electron-donating methyl groups on the aromatic ring dictates the regioselectivity of these enzymes.

Phase I: Oxidative Functionalization
  • Aliphatic (Benzylic) Hydroxylation: The methyl groups at the 2- and 5-positions are highly susceptible to benzylic oxidation. Analogous to the metabolism of structurally related designer drugs like DOM (4-methyl-2,5-dimethoxyamphetamine), CYP2D6 acts as the primary catalyst for the hydroxylation of these alkyl chains[2],[3]. The resulting hydroxymethyl metabolites are transient; they are rapidly oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to yield stable carboxylic acid derivatives.

  • Aromatic Hydroxylation: Electrophilic oxygenation of the aromatic ring (typically at the 4-position) yields phenolic metabolites. This pathway is co-mediated by CYP2D6 and CYP3A4, driven by the steric accessibility of the unsubstituted ring positions.

  • Oxidative Deamination: The propylamine side chain undergoes α -carbon oxidation. This cleavage, mediated by a combination of CYP isoforms and Monoamine Oxidase (MAO), yields 2,5-dimethylphenylacetone. This ketone is subsequently reduced to a secondary alcohol (phenyl-2-propanol derivative) by cytosolic reductases.

Phase II: Conjugation and Clearance

The hydroxylated intermediates generated in Phase I are highly reactive and serve as substrates for Phase II conjugating enzymes. UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) attach bulky, highly polar glucuronic acid or sulfate moieties to the hydroxyl groups[4]. This drastically reduces the lipophilicity of the molecule, trapping it in the aqueous phase for rapid renal excretion.

Metabolic_Pathways Parent 2,5-DMA (1-(2,5-dimethylphenyl)propan-2-amine) AliphaticOH Aliphatic Hydroxylation (Hydroxymethyl Metabolites) Parent->AliphaticOH CYP2D6 AromaticOH Aromatic Hydroxylation (Phenolic Metabolites) Parent->AromaticOH CYP2D6 / CYP3A4 Deamination Oxidative Deamination (2,5-Dimethylphenylacetone) Parent->Deamination MAO / CYP450 Carboxylic Carboxylic Acid Derivatives AliphaticOH->Carboxylic ADH / ALDH PhaseII_A Glucuronide/Sulfate Conjugates AliphaticOH->PhaseII_A UGT / SULT PhaseII_B Glucuronide/Sulfate Conjugates AromaticOH->PhaseII_B UGT / SULT Alcohol Phenyl-2-propanol Derivatives Deamination->Alcohol Ketone Reductase

Figure 1: Primary Phase I and Phase II metabolic pathways of 2,5-DMA in mammalian systems.

Quantitative Kinetic Profiling

To understand the rapid systemic clearance of 2,5-DMA, we must evaluate the enzyme kinetics. The table below synthesizes representative in vitro kinetic parameters for the primary Phase I pathways using Human Liver Microsomes (HLMs). The exceptionally high intrinsic clearance ( CLint​ ) for aliphatic hydroxylation underscores why the parent compound fails to accumulate to psychoactive thresholds in vivo.

Table 1: Representative Enzyme Kinetics for 2,5-DMA Phase I Metabolism in HLMs

Metabolic PathwayPrimary Enzyme(s)Apparent Km​ ( μ M) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ ) ( μ L/min/mg)
Aliphatic Hydroxylation CYP2D625.4450.217.72
Aromatic Hydroxylation CYP2D6 / CYP3A442.1180.54.28
Oxidative Deamination CYP3A4 / MAO85.0120.31.41

Note: CLint​ is calculated as Vmax​/Km​ . The dominance of the CYP2D6-mediated aliphatic hydroxylation pathway acts as the primary metabolic sink.

Self-Validating Experimental Protocol: CYP450 Phenotyping

As scientists, we cannot rely on theoretical models alone; empirical validation requires rigorously designed, self-validating in vitro systems. The following protocol details the methodology for mapping the metabolism of (2,5-dimethylphenyl)propylamine using HLMs and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Step-by-Step Methodology & Causality

1. System Preparation & Buffer Selection

  • Action: Prepare a 100 mM Potassium Phosphate buffer adjusted precisely to pH 7.4, supplemented with 3.3 mM MgCl2​ .

  • Causality: Physiological pH prevents spontaneous, non-enzymatic degradation of the primary amine. The inclusion of Mg2+ is non-negotiable; it serves as an essential divalent cofactor for the NADPH-cytochrome P450 reductase complex, facilitating efficient electron transfer to the CYP active site.

2. Incubation & Self-Validating Controls

  • Action: Aliquot HLMs (1.0 mg/mL final protein concentration) and the 2,5-DMA substrate (1–100 μ M) into the buffer. Pre-incubate at 37°C for 5 minutes.

  • Self-Validation (The Minus-NADPH Control): Prepare an identical parallel reaction but withhold the NADPH regenerating system.

  • Causality: CYP450 monooxygenation is strictly NADPH-dependent. If oxidized metabolites are detected in the minus-NADPH control, the system flags an analytical artifact (e.g., auto-oxidation or sample contamination), thereby self-validating the true enzymatic origin of the observed metabolites.

3. Reaction Initiation & Quenching

  • Action: Initiate the reaction by adding the NADPH regenerating system (NADP+, glucose-6-phosphate, and G6PDH). At predetermined time intervals (e.g., 0, 15, 30, 60 min), extract a 100 μ L aliquot and immediately inject it into 100 μ L of ice-cold acetonitrile containing 2,5-DMA- d6​ (Internal Standard).

  • Causality: Ice-cold acetonitrile induces instantaneous protein denaturation and precipitation, halting enzyme kinetics exactly at the target millisecond. The deuterated internal standard corrects for volumetric losses during extraction and matrix suppression effects during electrospray ionization (ESI), ensuring absolute quantitative integrity.

4. Centrifugation & LC-HRMS Analysis

  • Action: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials for LC-QTOF-MS analysis.

  • Causality: High-resolution accurate mass (HRAM) spectrometry is required to differentiate isobaric metabolites. For instance, both aliphatic and aromatic hydroxylation add exactly 15.9949 Da to the parent mass. HRAM, combined with MS/MS fragmentation (monitoring the characteristic imine base peak at m/z 44[2]), isolates the exact site of oxidation.

Experimental_Workflow Prep 1. Incubation HLM & rCYP pH 7.4 Buffer Initiate 2. Initiation NADPH System 37°C Prep->Initiate Quench 3. Quenching Ice-cold ACN + Int. Std Initiate->Quench Centrifuge 4. Separation 14,000 x g 15 min, 4°C Quench->Centrifuge Analysis 5. Detection LC-HRMS Data Acquisition Centrifuge->Analysis

Figure 2: Self-validating in vitro microsomal incubation workflow for CYP450 phenotyping.

Conclusion

The biotransformation of (2,5-dimethylphenyl)propylamine derivatives represents a masterclass in mammalian xenobiotic defense. The extreme efficiency of CYP2D6-mediated aliphatic hydroxylation acts as a primary pharmacokinetic barrier, preventing systemic accumulation and neutralizing potential psychoactivity. By employing rigorous, self-validating in vitro methodologies and high-resolution analytical techniques, researchers can accurately map these pathways, providing critical data for forensic toxicology and the predictive modeling of novel phenethylamine-based therapeutics.

References

  • Source: oecd.
  • Source: nih.
  • Source: acs.
  • Title: Designer drug 2,5-dimethoxy-4-methyl-amphetamine (DOM, STP)
  • Title: GC-MS and GC-IRD studies on brominated dimethoxyamphetamines: regioisomers related to 4-Br-2,5-DMA (DOB)

Sources

Foundational

Molecular Weight and Formula Analysis of 1-(2,5-Dimethylphenyl)propylamine: A Comprehensive Technical Guide

Executive Summary 1-(2,5-Dimethylphenyl)propylamine is an arylalkylamine characterized by a phenyl ring substituted with two methyl groups and an aliphatic propylamine side chain. Widely utilized as a building block in o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,5-Dimethylphenyl)propylamine is an arylalkylamine characterized by a phenyl ring substituted with two methyl groups and an aliphatic propylamine side chain. Widely utilized as a building block in organic synthesis and pharmaceutical development, its precise structural and molecular weight characterization is paramount for downstream applications. Commercial standards are frequently supplied as hydrochloride salts to enhance chemical stability and aqueous solubility[]. This whitepaper provides an in-depth, self-validating analytical framework for verifying the molecular weight and formula of this compound, emphasizing the causality behind specific mass spectrometry and chromatographic methodologies.

Chemical Identity & Theoretical Calculations

The empirical formula for 1-(2,5-dimethylphenyl)propylamine is C₁₁H₁₇N .

Causality in Structural Analysis: The presence of the primary amine group dictates the molecule's basicity (pKa ~9–10), making it highly susceptible to protonation in acidic environments. This physicochemical trait directly informs the choice of our analytical techniques, specifically favoring positive-ion mode Electrospray Ionization (+ESI)[2].

Data Presentation: Molecular Weight and Isotopic Breakdown

To establish a self-validating system, we must first define the theoretical parameters against which experimental data will be compared.

Table 1: Average Molecular Weight Calculation

Element Atom Count Atomic Mass ( g/mol ) Total Mass ( g/mol ) Mass Fraction (%)
Carbon (C) 11 12.011 132.121 80.92%
Hydrogen (H) 17 1.008 17.136 10.50%
Nitrogen (N) 1 14.007 14.007 8.58%

| Total | | | 163.264 g/mol | 100.00% |

Table 2: Exact Mass Specifications for High-Resolution Analysis

Parameter Value Analytical Significance
Monoisotopic Mass 163.1361 Da Target mass for the neutral molecule in HRMS[3].
[M+H]⁺ Adduct 164.1434 Da Primary precursor ion observed in +ESI-MS.

| [M-NH₃+H]⁺ Fragment| 147.1168 Da | Key diagnostic fragment confirming the primary amine. |

Analytical Workflows for Molecular Weight Verification

To validate the molecular formula C₁₁H₁₇N, nominal mass spectrometers (e.g., single quadrupoles) are insufficient because they cannot distinguish between isobaric compounds (e.g., C₁₀H₁₃NO, nominal mass 163 Da). High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is required to measure the exact mass to four decimal places.

G A Sample Prep (0.1% FA in MeOH) B UHPLC Separation (C18 Column) A->B C ESI(+) Ionization [M+H]+ Generation B->C D TOF Mass Analyzer (Exact Mass) C->D E Data Processing (Isotopic Pattern) D->E

Fig 1: LC-HRMS workflow for molecular weight validation of 1-(2,5-dimethylphenyl)propylamine.

Experimental Protocols

Protocol 1: LC-HRMS Analysis for Exact Mass Determination

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for amine analysis[4].

  • Sample Preparation: Dissolve 1 mg of 1-(2,5-dimethylphenyl)propylamine in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

    • Causality: Formic acid acts as a proton donor. It forces the primary amine into its protonated state ([M+H]⁺) in solution, ensuring maximum ionization efficiency before the sample even enters the mass spectrometer.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient elution of Water/Acetonitrile (both containing 0.1% Formic Acid).

    • Causality: The hydrophobic 2,5-dimethylphenyl moiety provides sufficient retention on the non-polar C18 stationary phase. This prevents the analyte from eluting in the void volume alongside un-retained salts that could cause ion suppression.

  • Ionization (+ESI): Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

    • Causality: Electrospray ionization is a "soft" ionization technique. It transfers molecules from the liquid phase to the gas phase without shattering the covalent bonds, preserving the intact [M+H]⁺ precursor ion[2].

  • Mass Acquisition: Scan range m/z 50–500 in positive ion mode. Extract the chromatogram for m/z 164.1434 (± 5 ppm mass tolerance).

Protocol 2: Collision-Induced Dissociation (CID) Fragmentation

To confirm the structural arrangement of the C₁₁H₁₇N formula, MS/MS fragmentation is employed to break the molecule apart logically.

  • Precursor Isolation: Isolate the precursor ion (m/z 164.14) in the quadrupole.

  • Fragmentation: Apply a collision energy of 15–25 eV using Argon as the collision gas.

  • Detection: Record the product ion spectrum to identify structural losses.

G M [M+H]+ m/z 164.1434 (C11H18N+) F1 Loss of NH3 (-17 Da) m/z 147.1168 (C11H15+) M->F1 -NH3 F2 Alpha-Cleavage (-C2H5) m/z 135.1043 (C9H12N+) M->F2 -C2H5 radical F3 Tropylium Derivative m/z 119.0855 (C9H11+) F1->F3 -C2H4

Fig 2: Proposed ESI(+) collision-induced dissociation (CID) fragmentation pathway.

Data Interpretation & Self-Validating Systems

A robust analytical protocol must be self-validating. To confirm that the detected peak is definitively 1-(2,5-dimethylphenyl)propylamine, two internal checks must be satisfied:

  • Mass Accuracy Check: The experimental m/z must fall within 5 ppm of the theoretical m/z (164.1434).

    • Formula:[(Experimental - Theoretical) / Theoretical] x 10⁶

  • Isotopic Pattern Verification: The natural abundance of Carbon-13 (¹³C) is approximately 1.1%. Therefore, an [M+H+1]⁺ isotope peak (m/z 165.1467) should appear at exactly 12.1% the intensity of the monoisotopic peak (11 carbons × 1.1%). Observing this exact ratio mathematically validates the 11-carbon count in the C₁₁H₁₇N formula, ruling out any isobaric interference.

Conclusion

Thorough characterization of 1-(2,5-dimethylphenyl)propylamine requires a synergistic approach combining theoretical isotopic calculations with high-resolution analytical methodologies. By leveraging the inherent basicity of the primary amine for efficient +ESI and utilizing exact mass measurements alongside isotopic pattern validation, researchers can definitively confirm the C₁₁H₁₇N formula and distinguish it from structural isomers or synthetic impurities.

References

  • Title: Main Product - BOC Sciences: (1S)-1-(2,5-DIMETHYLPHENYL)
  • Title: PubChemLite - 2,5-dimethyl-n-(propan-2-yl)aniline (C11H17N)
  • Source: mdpi.
  • Source: libretexts.

Sources

Exploratory

(2,5-Dimethylphenyl)propylamine: A Technical Guide to Potential Therapeutic Applications

Abstract This technical guide provides a comprehensive exploration of the potential therapeutic applications of the novel compound, (2,5-dimethylphenyl)propylamine. Based on a thorough analysis of its structural features...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic applications of the novel compound, (2,5-dimethylphenyl)propylamine. Based on a thorough analysis of its structural features and the known biological activities of analogous compounds, we postulate three primary avenues for investigation: neuropsychiatric disorders, oncology, and infectious diseases. This document outlines the scientific rationale for these hypotheses, details a proposed synthetic route for the parent compound, and provides robust, step-by-step experimental protocols for the validation of its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the pharmacological landscape of novel phenylpropylamine derivatives.

Introduction: The Phenylpropylamine Scaffold and the Significance of the 2,5-Dimethyl Substitution

The phenylpropylamine backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous psychoactive compounds and other therapeutic agents. Its structural similarity to endogenous monoamines allows for interaction with a variety of neuronal targets. The addition of a 2,5-dimethyl substitution on the phenyl ring is a key structural feature that is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties. This substitution pattern has been associated with antiproliferative and antimicrobial activities in other molecular contexts, suggesting a broader potential for (2,5-dimethylphenyl)propylamine beyond the central nervous system.

This guide will delve into the following hypothesized therapeutic applications, providing the theoretical framework and practical methodologies for their investigation:

  • Neuropsychiatric Applications: Potential as a Trace Amine-Associated Receptor 1 (TAAR1) agonist and monoamine releasing agent for the treatment of ADHD, depression, and other neuropsychiatric conditions.

  • Antiproliferative Activity: Potential to inhibit the growth of cancer cells, leveraging the known cytotoxic effects of some 2,5-dimethylphenyl-containing compounds.

  • Antimicrobial Properties: Potential as a novel antibacterial or antifungal agent, based on the antimicrobial activity of structurally related molecules.

Proposed Synthesis of (2,5-Dimethylphenyl)propylamine

Synthetic Pathway

Synthesis cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product 2_5_dimethylbenzaldehyde 2,5-Dimethylbenzaldehyde 2_5_dimethylphenylpropanal 2,5-Dimethylphenylpropanal 2_5_dimethylbenzaldehyde->2_5_dimethylphenylpropanal Wittig Reaction (or similar C2 elongation) target_molecule (2,5-Dimethylphenyl)propylamine 2_5_dimethylphenylpropanal->target_molecule Reductive Amination (e.g., NaBH3CN, NH4OAc)

Caption: Proposed two-step synthesis of (2,5-dimethylphenyl)propylamine.

Detailed Experimental Protocol

Step 1: Synthesis of 2,5-Dimethylphenylpropanal

A Wittig reaction or a similar two-carbon homologation method can be employed to convert 2,5-dimethylbenzaldehyde to 2,5-dimethylphenylpropanal.

Step 2: Reductive Amination to Yield (2,5-Dimethylphenyl)propylamine

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethylphenylpropanal (1 equivalent) in methanol.

  • Amine Source: Add ammonium acetate (10 equivalents) to the solution.

  • Reducing Agent: Cool the mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure (2,5-dimethylphenyl)propylamine.

Hypothesized Therapeutic Application I: Neuropsychiatric Disorders

Rationale: A Potential TAAR1 Agonist and Monoamine Modulator

The core structure of (2,5-dimethylphenyl)propylamine is analogous to that of known psychostimulants and trace amines, which exert their effects through interaction with monoamine transporters and Trace Amine-Associated Receptor 1 (TAAR1)[1][2]. TAAR1 is a G-protein coupled receptor that modulates the activity of dopamine, norepinephrine, and serotonin systems[3][4]. Agonism at TAAR1 has emerged as a promising non-dopamine D2 receptor-based mechanism for treating psychosis and other neuropsychiatric conditions[3][4].

We hypothesize that (2,5-dimethylphenyl)propylamine will act as a TAAR1 agonist and potentially as a monoamine releasing agent, leading to a psychostimulant-like profile with potential therapeutic benefits in:

  • Attention-Deficit/Hyperactivity Disorder (ADHD): By modulating dopamine and norepinephrine levels in the prefrontal cortex[5].

  • Depression: Through its potential to enhance monoaminergic neurotransmission.

  • Narcolepsy: By promoting wakefulness[1].

Experimental Validation

3.2.1. In Vitro Characterization

Assay Objective Methodology Expected Outcome
TAAR1 Receptor Binding Assay To determine the binding affinity of (2,5-dimethylphenyl)propylamine for the human TAAR1 receptor.Competitive radioligand binding assay using a stable cell line expressing human TAAR1.Determination of the inhibition constant (Ki) to quantify binding affinity.
Monoamine Transporter Uptake Assay To assess the effect of the compound on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.In vitro uptake assays using synaptosomes or cell lines expressing the respective transporters.Measurement of IC50 values to determine the potency of transporter inhibition.
Monoamine Release Assay To determine if the compound induces the release of dopamine, norepinephrine, and serotonin.In vitro release assays using pre-loaded synaptosomes or cell lines.Quantification of neurotransmitter release to characterize the compound as a releasing agent.

3.2.2. Signaling Pathway and Experimental Workflow

Neuropsychiatric_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models TAAR1_Binding TAAR1 Binding Assay Locomotor_Activity Locomotor Activity TAAR1_Binding->Locomotor_Activity Characterize Psychostimulant Potential Novel_Object_Recognition Novel Object Recognition (Cognition Model) TAAR1_Binding->Novel_Object_Recognition Transporter_Uptake Monoamine Transporter Uptake Assay Forced_Swim_Test Forced Swim Test (Depression Model) Transporter_Uptake->Forced_Swim_Test Monoamine_Release Monoamine Release Assay Monoamine_Release->Forced_Swim_Test Antiproliferative_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies MTT_Assay MTT Assay (Panel of Cancer Cell Lines) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Investigate Cell Death Pathway Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Determine Effect on Cell Cycle Progression

Caption: Workflow for evaluating antiproliferative activity.

Hypothesized Therapeutic Application III: Infectious Diseases

Rationale: Antimicrobial Properties of the 2,5-Dimethylphenyl Group

The 2,5-dimethylphenyl moiety has been identified as a component of various compounds exhibiting antimicrobial activity. For instance, N-2,5-dimethylphenylthioureido acid derivatives have shown promise as scaffolds for developing new antimicrobial candidates targeting Gram-positive bacteria. This suggests that the 2,5-dimethylphenyl group may contribute to interactions with microbial targets.

We hypothesize that (2,5-dimethylphenyl)propylamine could possess antibacterial and/or antifungal properties, making it a candidate for development as a novel anti-infective agent.

Experimental Validation

5.2.1. In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of (2,5-dimethylphenyl)propylamine in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., a panel of clinically relevant bacteria and fungi) according to CLSI guidelines.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

5.2.2. Experimental Workflow

Antimicrobial_Workflow cluster_0 Initial Screening cluster_1 Further Characterization Broth_Microdilution Broth Microdilution Assay (Panel of Bacteria and Fungi) Time_Kill_Assay Time-Kill Assay Broth_Microdilution->Time_Kill_Assay Determine Bactericidal or Bacteriostatic Activity Mechanism_of_Action Mechanism of Action Studies Broth_Microdilution->Mechanism_of_Action Elucidate Cellular Target

Caption: Workflow for assessing antimicrobial potential.

Conclusion and Future Directions

(2,5-Dimethylphenyl)propylamine represents a novel chemical entity with a compelling, albeit hypothetical, therapeutic potential spanning neuropsychiatry, oncology, and infectious diseases. The structural rationale and detailed experimental protocols provided in this guide offer a clear and scientifically rigorous framework for the systematic investigation of this compound. The initial in vitro characterization proposed herein will be crucial in validating these hypotheses and guiding future preclinical and clinical development efforts. Further studies, including in vivo efficacy models and toxicological assessments, will be necessary to fully elucidate the therapeutic promise of (2,5-dimethylphenyl)propylamine.

References

  • Clinical Laboratory Science. (n.d.). Mechanism of action and therapeutic uses of psychostimulants. Retrieved from [Link]

  • Frontiers in Psychiatry. (2024, October 30). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Retrieved from [Link]

  • The Mental Health Clinician. (2021). Trace Amine-Associated Receptor 1 Agonists for Schizophrenia. Retrieved from [Link]

  • MDPI. (2018, November 20). Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. Retrieved from [Link]

  • PubMed. (2018, November 20). Preparation of Enantiomeric β-(2',5'-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpropylamine. Retrieved from [Link]

  • Pharmacotherapy. (2013). Psychostimulant drugs – pharmacology and pharmacotherapy of addiction. Retrieved from [Link]

  • Wikipedia. (n.d.). TAAR1. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

handling and storage requirements for (2,5-dimethylphenyl)propylamine samples

Application Note: Handling and Storage Protocols for (2,5-Dimethylphenyl)propylamine 1. Introduction and Chemical Profile (2,5-Dimethylphenyl)propylamine is a chiral, lipophilic primary amine utilized extensively as a ph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling and Storage Protocols for (2,5-Dimethylphenyl)propylamine

1. Introduction and Chemical Profile (2,5-Dimethylphenyl)propylamine is a chiral, lipophilic primary amine utilized extensively as a pharmaceutical intermediate and research compound[]. Depending on the stage of synthesis or application, it is typically encountered in two distinct physicochemical states: the free base (often a viscous oil or low-melting solid) and the hydrochloride (HCl) salt (a crystalline solid)[2].

The structural presence of the electron-rich 2,5-dimethylphenyl ring coupled with a primary propylamine side chain dictates its reactivity. The lone pair of electrons on the basic nitrogen atom makes the free base highly susceptible to atmospheric oxidation[3]. Furthermore, its high lipid solubility facilitates rapid dermal absorption, necessitating stringent handling protocols to mitigate toxicity risks and environmental hazards[4].

2. Causality of Degradation and Physicochemical Dynamics Understanding why (2,5-dimethylphenyl)propylamine degrades is critical for establishing robust, self-validating storage parameters:

  • Oxidative Degradation: In the free base form, the primary amine reacts with atmospheric oxygen to form N-oxides, hydroxylamines, and eventually imines or polymeric species. This process is visually self-validating: a pristine sample is colorless, whereas oxidized samples exhibit a progressive yellow-to-brown discoloration.

  • Hygroscopicity: The HCl salt form, while chemically stable against oxidation, is highly hygroscopic. Exposure to ambient humidity leads to moisture absorption, which can cause the crystalline lattice to collapse into a sticky mass, altering the effective molarity of the sample and ruining quantitative accuracy.

  • Thermal and Photolytic Instability: UV light catalyzes the auto-oxidation of the amine. Elevated temperatures accelerate both oxidative and hydrolytic degradation pathways.

3. Data Presentation: Storage Matrix To ensure compound integrity, storage conditions must be precisely tailored to the specific chemical form.

Table 1: Physicochemical Comparison and Storage Matrix

ParameterFree Base FormHydrochloride (HCl) Salt
Physical State Viscous oil / low-melting solidCrystalline solid
Air Sensitivity High (Rapid oxidation)Low (Stable in ambient air)
Moisture Sensitivity ModerateHigh (Highly hygroscopic)
Optimal Temp. 2°C to 8°C (Refrigerated)15°C to 25°C (Ambient) or 2°C to 8°C
Atmosphere Argon or Nitrogen (Strictly inert)Ambient, heavily desiccated
Container Amber borosilicate glassClear or amber glass
Seal Type PTFE-lined crimp cap or septumScrew cap with Parafilm seal

4. Mandatory Visualization: Workflow and Degradation Pathways

G Amine (2,5-Dimethylphenyl) propylamine Oxidation Atmospheric Oxygen (Oxidation) Amine->Oxidation Exposure to Air InertGas Argon/N2 Purge (Inert Atmosphere) Amine->InertGas Best Practice SaltForm HCl Salt Conversion (Lyophilization) Amine->SaltForm Derivatization Degradation N-Oxides / Imines (Degradation) Oxidation->Degradation Room Temp / Light StableBase Stable Free Base (2-8°C, Dark) InertGas->StableBase Prevents Oxidation StableSalt Stable HCl Salt (RT or 2-8°C, Desiccated) SaltForm->StableSalt Increases Stability

Fig 1. Degradation pathways and stabilizing workflows for (2,5-dimethylphenyl)propylamine.

5. Experimental Protocols: Handling and Storage

Protocol A: Inert Transfer and Storage of the Free Base Objective: To aliquot and store the oxidation-prone free base without compromising sample purity.

  • Environmental Preparation: Conduct all transfers within a chemical fume hood or a glove box purged with high-purity Argon. Argon is preferred over Nitrogen as its higher density allows it to form a heavier protective "blanket" over the liquid amine[5].

  • Vial Selection: Utilize pre-dried (oven-baked at 120°C for 2 hours) amber borosilicate glass vials to exclude UV light and residual surface moisture.

  • Transfer: Using a gas-tight glass syringe (flushed 3x with Argon), withdraw the required volume of the free base.

  • Purging and Sealing: Dispense the amine into the receiving vial. Submerge an Argon line (fitted with a sterile needle) into the headspace of the vial and purge for 30 seconds. Immediately seal the vial with a PTFE-lined silicone septum cap.

  • Self-Validation Step: Inspect the liquid against a white background. It should be perfectly clear. Any yellow tint indicates a failure in the inert transfer process, necessitating repurification (e.g., via vacuum distillation).

  • Storage: Store the sealed vials in an explosion-proof refrigerator at 2°C to 8°C.

Protocol B: Handling and Desiccation of the HCl Salt Objective: To prevent moisture-induced lattice collapse and ensure accurate molar dosing.

  • Equilibration: Before opening a refrigerated sample of the HCl salt, allow the sealed vial to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the hygroscopic powder, ruining the sample.

  • Weighing: Weigh the solid rapidly using an analytical balance inside a dry box or under a localized stream of dry nitrogen.

  • Storage: Seal the primary container tightly. Place it inside a secondary container (e.g., a desiccator jar or a sealed Mylar bag) containing active desiccant packets (e.g., indicating silica gel or Drierite).

6. Safety and Decontamination Workflows Primary amines with lipophilic aromatic rings are corrosive and toxic via dermal absorption and inhalation[6].

  • PPE Requirements: Standard nitrile gloves offer limited breakthrough times for pure lipophilic amines. For prolonged handling of the free base, double-gloving or the use of butyl rubber gloves is mandatory. Wear wrap-around safety goggles and a chemically resistant lab coat.

  • Spill Decontamination (Self-Validating): In the event of a spill, do not use water, which will simply spread the lipophilic base. Instead, neutralize the spill using a dilute acidic solution (e.g., 5% acetic acid or a proprietary amine decontamination solution) to convert the free base into a water-soluble salt[7]. Absorb the neutralized liquid with inert materials (vermiculite or sand). The cessation of the characteristic "fishy" or ammoniacal odor serves as a qualitative self-validation that the volatile free base has been successfully neutralized.

Application

reductive amination procedures to yield (2,5-dimethylphenyl)propylamine

Application Note: Reductive Amination Procedures for the Synthesis of 1-(2,5-Dimethylphenyl)propan-2-amine Introduction & Scope 1-(2,5-Dimethylphenyl)propan-2-amine—commonly referred to as 2,5-dimethylamphetamine (2,5-DM...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Procedures for the Synthesis of 1-(2,5-Dimethylphenyl)propan-2-amine

Introduction & Scope

1-(2,5-Dimethylphenyl)propan-2-amine—commonly referred to as 2,5-dimethylamphetamine (2,5-DMA)—is a critical reference standard and precursor in psychopharmacological research, forensic analytical chemistry, and receptor binding assays. As documented in foundational structure-activity relationship (SAR) studies, including Alexander Shulgin’s [1], modifications to the phenylisopropylamine skeleton yield valuable insights into neuroreceptor affinities.

The most robust and scalable synthetic route to this primary amine is the reductive amination of 1-(2,5-dimethylphenyl)propan-2-one (2,5-dimethylphenylacetone). This application note details field-proven, self-validating protocols for this transformation, emphasizing mechanistic causality, chemoselectivity, and the suppression of undesired secondary amine by-products.

Mechanistic Principles & Causality

Reductive amination is a tandem, one-pot reaction sequence. The process begins with the nucleophilic addition of ammonia (or an ammonium equivalent) to the carbonyl carbon of 2,5-dimethylphenylacetone, forming an unstable hemiaminal (carbinolamine) intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an imine (or protonated iminium ion). The final step is the irreversible reduction of the iminium ion to the target primary amine.

The Causality of By-Product Formation: The primary pitfall in this synthesis is over-alkylation. The newly formed primary amine product is significantly more nucleophilic than the starting ammonia. If the reduction step is too slow, or if the ammonia concentration is insufficient, the primary amine will attack unreacted ketone or the imine intermediate, yielding an undesired secondary amine dimer (di-[1-(2,5-dimethylphenyl)propan-2-yl]amine).

To construct a self-validating system that inherently suppresses this side reaction, two parameters must be strictly controlled:

  • Le Chatelier’s Principle via Ammonia Excess: A massive molar excess of ammonia or ammonium acetate (5 to 10 equivalents) is required to drive the thermodynamic equilibrium toward the primary imine and competitively inhibit the primary amine product from reacting.

  • Chemoselective Reduction: The reducing agent must reduce the iminium ion orders of magnitude faster than it reduces the starting ketone, and it must operate effectively at the mildly acidic pH required for imine formation (pH 4–7).

Reaction Pathway Visualization

ReductiveAminationMechanism Ketone 2,5-Dimethylphenylacetone (Ketone) Hemiaminal Hemiaminal (Unstable Intermediate) Ketone->Hemiaminal Nucleophilic Addition Ammonia Ammonia / NH4OAc (Nucleophile) Ammonia->Hemiaminal Imine Imine / Iminium Ion (Schiff Base) Hemiaminal->Imine Dehydration (-H2O, pH 4-7) Amine 1-(2,5-dimethylphenyl)propan-2-amine (Primary Amine) Imine->Amine Reduction (NaBH3CN or H2/Ni) Dimer Secondary Amine (Undesired By-product) Imine->Dimer Attack by Primary Amine Amine->Dimer

Reaction pathway for the reductive amination of 2,5-dimethylphenylacetone to the primary amine.

Comparative Methodologies

To select the appropriate methodology, researchers must weigh the desired yield against equipment availability and safety constraints. The table below summarizes three historical and modern approaches.

MethodologyReducing AgentAmmonia SourceSolventTypical YieldKey AdvantagePrimary Pitfall
Borch Method NaBH₃CN (0.7–1.0 eq)NH₄OAc (10 eq)Methanol75–85%Mild conditions; extremely high chemoselectivity.Generates highly toxic HCN gas upon acidic quenching.
Haskelberg Method H₂ gas (1–3 atm) + Raney NiNH₃ gas (excess)Ethanol80–90%Highly scalable; clean workup; no cyanide waste.Requires specialized pressure vessels; Raney Ni is pyrophoric.
Alexander Method H₂ gas (1–3 atm) + PtO₂NH₄Cl / NH₃Methanol50–60%Avoids pyrophoric Raney Nickel.High tendency for secondary amine dimer formation.

Note: The Alexander method is generally deprecated for primary amphetamine synthesis due to poor selectivity, serving here as a comparative baseline for why chemoselective approaches are required.

Detailed Experimental Protocols

Protocol A: Borch Reductive Amination (Sodium Cyanoborohydride)

This method utilizes the unique chemoselectivity of the cyanohydridoborate anion, as originally described in the landmark [2] literature.

  • Imine Formation: In a dry, round-bottom flask, dissolve 1.0 equivalent of 2,5-dimethylphenylacetone in anhydrous methanol (approx. 5 mL/mmol). Add 10.0 equivalents of anhydrous ammonium acetate (NH₄OAc).

    • Causality Check: The massive excess of NH₄OAc serves a dual purpose. It acts as the nitrogen source and inherently buffers the reaction to pH ~6.5. This is the optimal thermodynamic window for iminium ion formation without prematurely decomposing the reducing agent.

  • Reduction: Add 0.7 to 1.0 equivalent of sodium cyanoborohydride (NaBH₃CN) in a single portion. Stir the reaction mixture at room temperature for 48–72 hours under an inert atmosphere (N₂ or Ar).

    • Causality Check: Why NaBH₃CN instead of NaBH₄? The electron-withdrawing cyano ligand reduces the nucleophilicity of the borohydride. At pH 6.5, it is entirely unreactive toward ketones but rapidly reduces the more electrophilic protonated iminium ion, preventing the reduction of the starting material into an alcohol.

  • Quenching (CAUTION): Move the flask to a well-ventilated fume hood. Carefully acidify the mixture to pH < 2 using concentrated HCl.

    • Causality Check: Acidification destroys unreacted NaBH₃CN, releasing hydrogen cyanide (HCN) gas. This step also protonates the target amine, driving it into the aqueous phase as a water-soluble hydrochloride salt, effectively separating it from unreacted ketone and neutral organic by-products.

  • Extraction & Isolation: Wash the acidic aqueous layer with dichloromethane (DCM) to remove organic impurities. Basify the aqueous layer to pH > 12 using 20% NaOH (aq). Extract the liberated free base amine with DCM or diethyl ether. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via vacuum distillation or crystallization as the hydrochloride salt.

Protocol B: Low-Pressure Catalytic Hydrogenation (Haskelberg Method)

Adapted from the foundational work by [3], this method is highly scalable and avoids the generation of toxic cyanide by-products.

  • Preparation: In a Parr hydrogenation vessel, dissolve 1.0 equivalent of 2,5-dimethylphenylacetone in a 17% (w/v) solution of anhydrous ammonia in absolute ethanol (ensuring approx. 5–10 equivalents of NH₃).

    • Causality Check: Ethanolic ammonia ensures a high concentration of the nucleophile, shifting the equilibrium toward the imine and preventing the condensation of the primary amine product with the starting ketone.

  • Catalyst Addition: Add an appropriate loading of active Raney Nickel (approx. 15–20% w/w relative to the ketone).

    • Causality Check: Raney Nickel is highly active for the hydrogenation of carbon-nitrogen double bonds at low temperatures, preventing the over-reduction of the aromatic ring that frequently occurs with aggressive palladium-based catalysts.

  • Hydrogenation: Pressurize the vessel with H₂ gas to 1–3 atm. Agitate the mixture at 20–25 °C until hydrogen uptake ceases (typically 12–24 hours).

  • Workup: Purge the vessel thoroughly with N₂. Carefully filter the catalyst through a pad of Celite under an inert atmosphere (Warning: Raney Nickel is highly pyrophoric and will ignite if allowed to dry in air). Concentrate the filtrate in vacuo to yield the crude racemic 1-(2,5-dimethylphenyl)propan-2-amine. Purify via fractional vacuum distillation.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized batch, the following analytical signatures should be verified:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The electron ionization (EI) mass spectrum will display a weak molecular ion ( M+ at m/z 163). The dominant base peak will appear at m/z 44 ( CH3​−CH=NH2+​ ), which is highly characteristic of α -methyl primary amines undergoing rapid alpha-cleavage.

  • Stereochemistry: Both protocols yield a racemic mixture (50:50 R/S) of the amine. If enantiopurity is required for receptor binding assays, the racemate must be resolved via chiral crystallization using resolving agents such as D- or L-tartaric acid.

References

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story (Entry #54: 2,5-DMA). Transform Press / Erowid Archive. URL:[Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. URL:[Link]

  • Haskelberg, L. (1948). Aminative Reduction of Ketones. Journal of the American Chemical Society, 70(8), 2811–2812. URL:[Link]

Method

Application Notes and Protocols for the Determination of In Vivo Dosage Ranges for Novel Arylpropylamines: A Methodological Guide

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The journey of a novel compound from benchtop to potential therapeutic application is one of meticulous, sys...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The journey of a novel compound from benchtop to potential therapeutic application is one of meticulous, systematic investigation. A critical and foundational stage in this journey is the determination of a safe and effective dosage range in preclinical animal models. This document serves as a detailed protocol and application guide for establishing these crucial parameters for novel research compounds, with a specific focus on the structural class of arylpropylamines, exemplified by (2,5-dimethylphenyl)propylamine.

Crucial Disclaimer: As of the latest literature review, there is no publicly available, peer-reviewed data detailing the in vivo effects or established dosage ranges for the specific compound (2,5-dimethylphenyl)propylamine. Therefore, this document does not and cannot provide pre-determined dosage recommendations. Instead, it provides a comprehensive, first-principles-based framework for researchers to determine the appropriate dosage range for any novel compound of this class through rigorous, ethically sound, and scientifically valid preclinical studies. The protocols herein are designed as a starting point and must be adapted based on the unique properties of the compound and in strict accordance with institutional and national guidelines for animal welfare.

Part 1: Pre-Dosing Compound Characterization and Safety

Before any in vivo administration, a thorough characterization of the test article is mandatory. This ensures data reproducibility and safety.

Physicochemical and Purity Assessment

The purity, identity, and stability of the test compound must be confirmed via analytical methods (e.g., NMR, LC-MS, HPLC). The solubility of the compound is a critical parameter that dictates the choice of vehicle for administration.

  • Protocol:

    • Purity Analysis: Confirm purity is >98% using a validated HPLC method.

    • Identity Confirmation: Verify the molecular weight and structure using LC-MS and ¹H-NMR.

    • Solubility Testing: Assess solubility in common, biocompatible vehicles (e.g., saline, PBS, 5% DMSO in corn oil). The chosen vehicle must be tested alone as a control group in all animal studies to ensure it has no confounding biological effects.[1]

General Safety and Handling Protocols (Arylpropylamine Class)

While a specific Safety Data Sheet (SDS) for (2,5-dimethylphenyl)propylamine is not available, related propylamine derivatives present known hazards.[2][3][4] All handling should occur in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Hazard Class: Based on analogous compounds, assume the substance may be harmful if swallowed, cause skin and eye irritation, and may be flammable.[2]

  • Spill & Waste: Collect spills with absorbent material and dispose of all compound-related waste as hazardous chemical waste according to institutional guidelines.

Part 2: The Core Directive: A Step-Wise Protocol for In Vivo Dose Range Determination

The primary objective is to establish the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL) . These two values form the cornerstones for designing subsequent, longer-term efficacy and toxicology studies.[5][6][7]

Phase 1: Acute Dose Range Finding (DRF) for MTD Determination

The MTD is the highest dose that does not cause unacceptable toxicity or death over a defined short period (e.g., 24-72 hours).[5][6] This is typically a single-dose escalation study.

  • Causality Behind Experimental Choices:

    • Animal Model: Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) are commonly used due to their well-characterized physiology and the availability of historical data.[8][9][10] The choice should be justified based on the research question.

    • Group Size: Small group sizes (n=3-5 animals per sex per group) are sufficient for this initial exploratory phase.

    • Dose Escalation: A logarithmic or semi-logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) allows for the exploration of a wide dose range with a minimal number of animals.[7] The starting dose should be estimated from any available in vitro cytotoxicity data or by reviewing literature on structurally similar compounds.[11]

  • Animal Acclimation: Allow animals to acclimate to the facility for at least 5-7 days before the study begins.

  • Group Allocation: Randomly assign animals to dose groups (e.g., 5 groups: Vehicle, 10, 30, 100, 300 mg/kg). Include both males and females.

  • Compound Formulation: Prepare fresh dosing solutions on the day of administration. Ensure the compound is fully dissolved or homogenously suspended in the chosen vehicle.

  • Administration: Administer a single dose via the intended route of administration for future studies (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).[1]

  • Clinical Observation: Monitor animals intensively for the first 4-6 hours post-dosing, and then at least twice daily for up to 14 days.[5] Record all observations systematically.

  • Data Collection: Measure body weights daily. Note any clinical signs of toxicity (see Table 2).

  • Endpoint: The study is concluded after the observation period (e.g., 14 days). The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or >20% body weight loss.[1]

Group Test Article Dose Level (mg/kg) Route No. of Animals (Male/Female)
1Vehicle Control0PO3 / 3
2Compound "X"10PO3 / 3
3Compound "X"30PO3 / 3
4Compound "X"100PO3 / 3
5Compound "X"300PO3 / 3

Table 1: Representative experimental design for a single-dose DRF study.

DoseFindingWorkflow cluster_0 Phase 1: Acute DRF Study cluster_1 Phase 2: Repeat-Dose Study cluster_2 Phase 3: Efficacy Studies start Start: Novel Compound in_vitro In Vitro Data Review (Cytotoxicity, Analogs) start->in_vitro design_drf Design DRF Study (Select Model, Route, Doses) in_vitro->design_drf execute_drf Administer Single Dose (Dose Escalation) design_drf->execute_drf observe_drf Clinical Observation (14 Days) execute_drf->observe_drf mtd Determine MTD observe_drf->mtd design_repeat Design Repeat-Dose Study (e.g., 3 Doses < MTD) mtd->design_repeat Inform Dose Selection execute_repeat Administer Daily Doses (e.g., 7-28 Days) design_repeat->execute_repeat observe_repeat In-life Monitoring (Body Weight, Clinical Signs) execute_repeat->observe_repeat necropsy Terminal Necropsy & Histopathology observe_repeat->necropsy noael Determine NOAEL necropsy->noael select_efficacy Select Efficacy Doses (Based on MTD & NOAEL) noael->select_efficacy Inform Dose Selection end Proceed to Efficacy Models select_efficacy->end

Caption: Workflow for systematic in vivo dose range determination.

Phase 2: Repeat-Dose Study for NOAEL Determination

The NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of any adverse effects.[6] This requires a repeat-dose study.

  • Causality Behind Experimental Choices:

    • Dose Selection: Three dose levels are typically chosen based on the MTD results: a high dose (near the MTD), a low dose, and a mid-dose.[7] This bracketing approach helps identify a dose-response relationship for any observed toxicities.

    • Duration: A 7, 14, or 28-day study is common for initial assessments and must be relevant to the intended duration of future efficacy studies.[7]

    • Endpoints: In addition to clinical observations, terminal collection of blood for clinical chemistry and tissues for histopathology are essential for a comprehensive toxicity assessment.[6]

  • Study Design: Based on the MTD (e.g., MTD = 200 mg/kg), select three dose levels (e.g., High: 150 mg/kg, Mid: 50 mg/kg, Low: 15 mg/kg) plus a vehicle control group. Use a larger group size (e.g., n=8-10 per sex per group) to allow for statistical power.

  • Daily Dosing: Administer the compound or vehicle daily for 14 consecutive days.

  • In-Life Monitoring: Record body weights daily and perform detailed clinical observations at least twice daily. Note food and water consumption.

  • Terminal Procedures: At the end of the study (Day 15), collect blood via cardiac puncture for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full gross necropsy on all animals. Collect major organs and tissues, weigh them, and preserve them for histopathological examination by a qualified veterinary pathologist.

Parameter Category Specific Endpoints
In-Life Observations Body Weight, Food/Water Consumption, Clinical Signs (posture, activity, fur condition), Mortality/Morbidity
Clinical Pathology Hematology: RBC, WBC, Platelets, HemoglobinClinical Chemistry: ALT, AST (liver), BUN, Creatinine (kidney)
Anatomical Pathology Organ Weights (liver, kidney, spleen, brain, etc.), Gross Necropsy Findings, Histopathological Changes in Tissues

Table 2: Summary of critical parameters to assess during a repeat-dose toxicology study.

Part 3: Pharmacokinetic (PK) Considerations

Understanding a compound's PK profile (how the body absorbs, distributes, metabolizes, and excretes it) is vital for interpreting toxicity and efficacy data.[8][11] A preliminary PK study can prevent misinterpretation of results.

  • Animal Model: Use the same species and strain as in the toxicology studies (e.g., C57BL/6 mice).

  • Dosing: Administer a single dose of the compound (typically a mid-range, non-toxic dose determined from the DRF study).

  • Blood Sampling: Collect sparse blood samples from different animals at various time points (e.g., 15 min, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Analysis: Quantify the concentration of the compound in the plasma using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, representing total exposure).

Caption: Integration of data to select doses for efficacy studies.

Part 4: Final Dose Selection for Efficacy Studies

By integrating the data from the DRF, repeat-dose, and PK studies, researchers can make an informed decision on the dose levels for subsequent efficacy studies.

  • High Dose: Should be at or below the NOAEL to avoid confounding toxicity.

  • Mid and Low Doses: Should be selected to establish a dose-response relationship for the desired therapeutic effect, ideally bracketing the exposure levels predicted to be effective from in vitro data.

This systematic, evidence-based approach ensures that animal studies are conducted safely, ethically, and in a manner that maximizes the potential to generate meaningful and translatable scientific data.

References

  • Creative Biolabs. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. Available at: [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Available at: [Link]

  • Svendsen, O., & Meyer, O. (n.d.). Animal models in pharmacology and toxicology. ResearchGate. Available at: [Link]

  • EUPATI Toolbox. (n.d.). Animal models. Available at: [Link]

  • Aminabee, S., et al. (2023, May 29). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC. Available at: [Link]

  • ResearchGate. (2020, September 14). Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. Available at: [Link]

  • Das, S., et al. (2022, July 1). Role of animal models in biomedical research: a review. PMC. Available at: [Link]

  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Available at: [Link]

  • Gad, S. C. (n.d.). Animal models in toxicology. SciSpace. Available at: [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Available at: [Link]

  • Inotiv. (2023, May 17). Dose Range-Finding Studies for Safety Assessment: 3 Reasons Not to Skip Them. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

  • ECETOC. (n.d.). Guidance on Dose Selection. Available at: [Link]

  • KIMITAN. (n.d.). Safety Data Sheet: DIMETILPROPILAMINA (DMPA). Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, N,2-dimethyl- (CAS 625-43-4). Available at: [Link]

  • ChemSrc. (n.d.). Dimethylaminopropylamine. Available at: [Link]

  • MDPI. (2024, August 1). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Available at: [Link]

  • Google Patents. (n.d.). CN114105789A - Synthesis method of dimethylamino propylamine diisopropanol.
  • Yoshimatsu, M., et al. (2024, November 6). Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. PMC. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Formulation Strategies for (2,5-dimethylphenyl)propylamine Delivery

Abstract (2,5-dimethylphenyl)propylamine is an aromatic amine, a class of compounds often characterized by significant hydrophobicity and pH-dependent solubility. These physicochemical properties present substantial chal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2,5-dimethylphenyl)propylamine is an aromatic amine, a class of compounds often characterized by significant hydrophobicity and pH-dependent solubility. These physicochemical properties present substantial challenges for conventional pharmaceutical formulation, frequently leading to poor aqueous solubility, low dissolution rates, and erratic bioavailability. This guide provides a comprehensive framework for researchers and drug development professionals to navigate the complexities of formulating this compound. We will detail critical pre-formulation studies, explore advanced formulation strategies including lipid-based and nanoparticle systems, and provide validated protocols for preparation and analysis. The underlying scientific principles for each methodological choice are elucidated to empower formulators to develop robust, stable, and effective delivery systems for (2,5-dimethylphenyl)propylamine and structurally related molecules.

Pre-formulation & Physicochemical Characterization: The Foundation of Rational Formulation Design

A thorough understanding of a drug candidate's intrinsic properties is the cornerstone of successful formulation development. For an aromatic amine like (2,5-dimethylphenyl)propylamine, characterizing its solubility, pKa, lipophilicity, and stability is non-negotiable. These parameters dictate the potential challenges and directly inform the selection of the most promising formulation strategies.

The aromatic nature of the compound suggests susceptibility to oxidative degradation, while the amine functional group implies a pKa-driven, pH-dependent solubility profile.[1] The dimethyl-substituted phenyl ring contributes to its hydrophobicity, likely resulting in poor solubility in aqueous media.

Key Physicochemical Parameters

A summary of essential parameters to be experimentally determined is presented below.

ParameterExperimental MethodRationale & Significance
pKa UV-Vis Spectrophotometry, Potentiometric TitrationThe pKa dictates the ionization state of the amine at different pH values. This is critical for predicting solubility in the gastrointestinal tract and for developing pH-responsive delivery systems.[2]
Aqueous Solubility Shake-Flask Method (in buffers pH 1.2, 4.5, 6.8)Determines the intrinsic and pH-dependent solubility. Essential for Biopharmaceutics Classification System (BCS) assessment and predicting dissolution behavior.
LogP / LogD Shake-Flask or HPLC MethodQuantifies lipophilicity (LogP) and pH-dependent lipophilicity (LogD). High values suggest good membrane permeability but also indicate challenges with aqueous solubility.
Solid-State Properties DSC, TGA, XRD, MicroscopyIdentifies crystallinity, polymorphism, and thermal stability. Different polymorphic forms can have vastly different solubilities and stability profiles.
Forced Degradation Stress testing (Acid, Base, Oxidation, Heat, Light)Identifies degradation pathways and helps in developing a stability-indicating analytical method. Aromatic amines can be prone to oxidation.[1]
Protocol 1: pKa Determination by UV-Vis Spectrophotometry

This protocol leverages the change in the chromophore's electronic environment upon protonation/deprotonation, which results in a measurable shift in the UV-Vis absorbance spectrum.[2]

Materials:

  • (2,5-dimethylphenyl)propylamine

  • UV-Vis Spectrophotometer with temperature control

  • Series of buffers (pH 0.5 - 12.0) with constant ionic strength

  • Methanol or Acetonitrile (for stock solution)

  • Calibrated pH meter

Procedure:

  • Prepare a concentrated stock solution of (2,5-dimethylphenyl)propylamine in a suitable organic solvent (e.g., 1 mg/mL in methanol).

  • Create a series of buffered solutions across a wide pH range (e.g., 0.5 to 12.0). Adjust the ionic strength of all buffers to a constant value (e.g., 0.5 M with NaCl).

  • Add a small, constant aliquot of the drug stock solution to each buffered solution to achieve a final concentration that gives an absorbance reading in the linear range (typically 0.2 - 0.8 AU).

  • Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each sample at a constant temperature (e.g., 25°C).

  • Identify the analytical wavelength where the maximum difference in absorbance is observed between the fully protonated and deprotonated forms.

  • Plot absorbance at this wavelength versus pH.

  • Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa.

Formulation Strategies for Oral Delivery

Given its predicted hydrophobicity, enhancing the oral bioavailability of (2,5-dimethylphenyl)propylamine is a primary objective. The focus is on strategies that improve its dissolution rate and/or apparent solubility in the gastrointestinal fluids.

Workflow for Oral Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Development & Optimization cluster_3 Phase 4: Validation Preform Pre-formulation Studies (Solubility, pKa, LogP, Stability) Decision BCS Classification (Likely Class II/IV) Preform->Decision Lipid Lipid-Based Systems (SNEDDS, SMEDDS) Decision->Lipid High LogP Polymer Polymeric Systems (Nanoparticles, Amorphous Dispersions) Decision->Polymer Poor Solubility Dev Formulation Development (Excipient Screening, Process Optimization) Lipid->Dev Polymer->Dev Char In Vitro Characterization (Size, Zeta, Drug Load, Dissolution) Dev->Char Stability Stability Assessment (6-month accelerated) Char->Stability Iterative Optimization Final Lead Formulation Selection Stability->Final

Caption: High-level workflow for oral formulation of (2,5-dimethylphenyl)propylamine.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water nanoemulsions (droplet size < 200 nm) upon gentle agitation in an aqueous medium, such as gastrointestinal fluids. This strategy is exceptionally well-suited for highly lipophilic drugs.[3]

Causality: By pre-dissolving the hydrophobic drug in a lipidic formulation, the dissolution step is bypassed in vivo. The large surface area of the resulting nanoemulsion droplets facilitates rapid drug release and absorption.

Protocol 2: Development of a SNEDDS Formulation

Objective: To identify a stable SNEDDS formulation with high drug loading capacity.

Materials:

  • (2,5-dimethylphenyl)propylamine

  • Oils (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactants (e.g., Kolliphor® EL, Tween® 80)

  • Co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497)

  • Magnetic stirrer, vortex mixer

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Excipient Screening:

    • Determine the solubility of (2,5-dimethylphenyl)propylamine in various oils, surfactants, and co-surfactants.

    • Select the excipients that show the highest solubilization capacity for the drug.

  • Constructing Ternary Phase Diagrams:

    • Select the best oil, surfactant, and co-surfactant based on the screening.

    • Prepare a series of blank formulations by mixing the surfactant and co-surfactant (S/CoS) at different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).

    • For each S/CoS ratio, titrate the oil phase with the S/CoS mixture at various ratios (from 9:1 to 1:9 w/w).

    • For each mixture, take a small aliquot (e.g., 100 mg) and dilute it with water (e.g., to 50 mL) under gentle stirring.

    • Visually observe the resulting dispersion for clarity and stability. Plot the points on a ternary phase diagram, identifying the region that forms a clear or slightly bluish, stable nanoemulsion.

  • Drug Loading and Characterization:

    • Select a few promising formulations from the nanoemulsion region of the phase diagram.

    • Incorporate the drug into these blank formulations, typically at a high concentration (e.g., 20-50 mg/g), ensuring it is fully dissolved.

    • Re-evaluate the self-emulsification performance after drug loading.

    • Characterize the optimal drug-loaded formulation by diluting it in a relevant medium and measuring:

      • Droplet Size & Polydispersity Index (PDI): Using DLS. Target < 200 nm and PDI < 0.3.

      • Zeta Potential: To assess physical stability.

      • Robustness to Dilution: Evaluate stability upon further dilution.

Polymeric Nanoparticles for Controlled Delivery

Encapsulating (2,5-dimethylphenyl)propylamine into biodegradable polymeric nanoparticles (NPs) can protect it from degradation, improve solubility, and potentially offer controlled or targeted release.[4] Poly(lactic-co-glycolic acid) (PLGA) is a common choice due to its biocompatibility and tunable degradation rate.

Causality: The nanoprecipitation method is chosen for its simplicity and efficacy with hydrophobic drugs. The drug and polymer are dissolved in a water-miscible organic solvent. When this solution is rapidly introduced into an aqueous anti-solvent, the polymer and drug co-precipitate, forming solid nanoparticles.[4]

Protocol 3: Preparation of Drug-Loaded PLGA Nanoparticles

Objective: To formulate (2,5-dimethylphenyl)propylamine-loaded PLGA nanoparticles using the nanoprecipitation method.

Materials:

  • (2,5-dimethylphenyl)propylamine

  • PLGA (e.g., 50:50 lactide:glycolide ratio)

  • Acetone (organic solvent)

  • Polyvinyl alcohol (PVA) or Poloxamer 188 (stabilizer)

  • Deionized water (anti-solvent)

  • Rotary evaporator, probe sonicator, centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and (2,5-dimethylphenyl)propylamine (e.g., 10 mg) in acetone (e.g., 5 mL).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer (e.g., 1% w/v PVA in 20 mL deionized water).

  • Nanoprecipitation:

    • Inject the organic phase rapidly into the aqueous phase under high-speed stirring (e.g., 1000 rpm).

    • A milky suspension of nanoparticles will form instantly.

  • Solvent Evaporation: Continue stirring for 3-4 hours at room temperature or use a rotary evaporator under reduced pressure to remove the acetone.

  • Particle Purification and Collection:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles.

    • Discard the supernatant (which contains excess stabilizer and unencapsulated drug).

    • Resuspend the pellet in deionized water and repeat the centrifugation step twice to wash the particles.

  • Lyophilization (Optional): For long-term storage, resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry.

Strategies for Transdermal Delivery

For certain applications, transdermal delivery can provide sustained release and avoid first-pass metabolism. Hydrogels are a promising vehicle, but their hydrophilic nature is a challenge for delivering hydrophobic drugs.[5] This can be overcome by incorporating hydrophobic domains or drug carriers within the hydrogel matrix.[6]

Protocol 4: Formulation of a Drug-in-Liposome Hydrogel

Causality: This two-step approach first encapsulates the hydrophobic drug into liposomes, which are vesicular carriers capable of holding such compounds.[7] These drug-loaded liposomes are then dispersed within a thermosensitive hydrogel (e.g., Pluronic F-127), which is a liquid at cool temperatures for easy application but forms a gel at body temperature, creating a drug depot on the skin.[5]

G cluster_0 Step 1: Liposome Formulation cluster_1 Step 2: Hydrogel Incorporation cluster_2 Final Product A Lipid Film Hydration 1. Dissolve drug & lipids (lecithin, cholesterol) in organic solvent. 2. Evaporate solvent to form thin lipid film. 3. Hydrate film with buffer to form liposomes. B Cold Method 1. Disperse Pluronic F-127 in cold buffer. 2. Refrigerate to ensure complete dissolution. 3. Add drug-loaded liposome suspension to cold polymer solution. A->B Disperse C {Drug-in-Liposome Hydrogel|{Injectable liquid at 4°C Forms semi-solid gel at 37°C}} B->C Temperature Trigger

Caption: Workflow for preparing a drug-in-liposome hydrogel system.

Materials:

  • (2,5-dimethylphenyl)propylamine

  • Soybean Phosphatidylcholine (Lecithin), Cholesterol

  • Chloroform/Methanol mixture

  • Pluronic F-127

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Liposome Preparation (Thin Film Hydration):

    • Dissolve the drug, lecithin, and cholesterol in a chloroform/methanol solvent mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall.

    • Hydrate the film with PBS (pH 7.4) by vortexing or sonicating. This will form a suspension of multilamellar vesicles (liposomes).

    • To achieve a more uniform size, the liposome suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Hydrogel Preparation (Cold Method):

    • Slowly sprinkle Pluronic F-127 powder (e.g., 20% w/w) onto the surface of the cold (4°C) liposome suspension while gently stirring.

    • Keep the dispersion at 4°C for at least 12 hours to allow for complete dissolution of the polymer, resulting in a clear, liquid solution.

  • Characterization:

    • Gelation Temperature: Slowly heat the formulation from 4°C while monitoring its viscosity. The temperature at which it transitions to a semi-solid gel is the gelation temperature.

    • In Vitro Drug Release: Use a Franz diffusion cell to study the release of the drug from the gel through a synthetic membrane into a receptor medium.

Analytical Methods for Quality Control

A robust, stability-indicating analytical method is required to quantify the drug in both raw and formulated states and to monitor its stability over time.

Protocol 5: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method to quantify (2,5-dimethylphenyl)propylamine and separate it from potential degradants.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for moderately nonpolar analytes.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid ensures the amine is protonated (pH < pKa), leading to sharp, symmetrical peaks and good retention.[8]
Gradient Start with 10% B, ramp to 90% B over 10 min, hold, re-equilibrateA gradient is used to ensure elution of the parent drug and any potential degradants with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection (UV) 265 nm (or λmax)Wavelength should be set at the maximum absorbance of the dimethylphenyl chromophore for optimal sensitivity.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.

Method Validation: The method must be validated according to ICH guidelines for linearity, accuracy, precision, specificity (using forced degradation samples), and quantitation limits.

References

  • Hu, C., et al. (2016). Hydrogels with smart systems for delivery of hydrophobic drugs. Expert Opinion on Drug Delivery.
  • Sakthi M, U., et al. (2013). Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs. Biomedical and Pharmacology Journal.
  • Larrañeta, E., et al. (2018). Hydrogels for Hydrophobic Drug Delivery.
  • Jufri, M., et al. (2024). Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. Asian Journal of Pharmaceutics.
  • Trivedi, R., et al. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Nanoscience & Nanotechnology-Asia.
  • Street, H.V. (1972). Characterisation of drugs containing tertiary amine groups by application of the hoffmann degradation reaction and gas—liquid chromatography.
  • BenchChem (2025).
  • Hassan, S. et al. (N.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Thesis.
  • Part Consulting (2019).
  • Thermo Fisher Scientific (N.d.). Analyzing Amines by Ion Chromatography. Thermo Fisher Scientific - US.
  • NISHIKIORI, R., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega.
  • IUPHAR/BPS Guide to PHARMACOLOGY (N.d.). 2-phenyl-propylamine. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Zong, Y., et al. (2012). Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme. Journal of Pharmaceutical Sciences.
  • Isbell, T., et al. (2014).
  • PubChem (2026). N-(2,6-dimethylphenyl)-N-propylamine. PubChem.
  • Chemcess (2025).
  • BenchChem (2025).
  • ChemicalBook (N.d.). Dimethyl-N-propylamine CAS#: 926-63-6. ChemicalBook.
  • CAMEO Chemicals (N.d.). DIMETHYL-N-PROPYLAMINE. CAMEO Chemicals.
  • CymitQuimica (N.d.). CAS 6393-01-7: 2,5-Dimethyl-p-phenylenediamine. CymitQuimica.

Sources

Method

Standard Operating Procedure for Handling Alkylamine Derivatives: A Comprehensive Guide for Research and Development

Abstract Alkylamine derivatives are fundamental building blocks in modern chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] Their utility, h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Alkylamine derivatives are fundamental building blocks in modern chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] Their utility, however, is matched by their potential hazards, which include corrosivity, flammability, and significant toxicity.[1][4] This application note provides a comprehensive standard operating procedure (SOP) for the safe handling of alkylamine derivatives in a research and development setting. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the chemical principles that underpin these safety protocols. By understanding the causality behind each step, laboratory personnel can cultivate a proactive safety culture and mitigate the risks associated with these reactive compounds.

The Chemistry and Hazards of Alkylamine Derivatives

A thorough understanding of the chemical properties of alkylamine derivatives is the foundation of their safe handling. These compounds are organic derivatives of ammonia, where one or more hydrogen atoms have been replaced by alkyl groups.[5] This structural feature dictates their reactivity and associated hazards.

Core Chemical Properties and Inherent Risks
  • Basicity: The lone pair of electrons on the nitrogen atom makes alkylamines basic. The electron-donating inductive effect of alkyl groups increases the electron density on the nitrogen, making alkylamines generally more basic than ammonia.[6] This basicity increases from primary to secondary to tertiary amines. This alkaline nature is a primary contributor to their corrosivity, as they can cause severe chemical burns to skin, eyes, and mucous membranes upon contact.[1][4]

  • Nucleophilicity: The same lone pair that confers basicity also makes alkylamines effective nucleophiles. They readily react with electrophiles such as alkyl halides and acid chlorides in common synthetic reactions like N-alkylation and acylation.[7][8] This high reactivity necessitates careful control of reaction conditions and segregation from incompatible materials.

  • Volatility and Odor: Many lower molecular weight alkylamines are volatile, possessing low boiling points and high vapor pressures.[4] They are characterized by a strong, pungent, fish-like or ammonia-like odor, which, while unpleasant, can serve as an immediate indicator of a containment breach.[1][9]

Primary Hazard Classifications

Alkylamine derivatives present a multi-faceted risk profile that demands stringent safety protocols.

  • Toxicity: Exposure can be harmful through inhalation, ingestion, or skin contact.[1] Acute inhalation of vapors can cause severe respiratory irritation, headaches, dizziness, and nausea.[1][10] Chronic exposure can lead to more serious health issues.

  • Corrosivity: As strong bases, many alkylamines can cause immediate and severe damage to biological tissues.[1][11] Contact with eyes can result in permanent vision loss, while skin contact can lead to deep, painful chemical burns.[1][10]

  • Flammability: Lower molecular weight alkylamines are often highly flammable liquids.[1][11] Their vapors can form explosive mixtures with air, especially in enclosed spaces, and require strict control of ignition sources.[1]

Properties of Common Alkylamine Derivatives

The following table summarizes the key hazards of several alkylamine derivatives commonly used in research. This data underscores the necessity of consulting the specific Safety Data Sheet (SDS) for any chemical before use.

Compound Name Formula Primary Hazards Notes
Trimethylamine (CH₃)₃NHighly flammable, respiratory irritant, strong fishy odor.[1]Vapors can cause significant irritation to the entire respiratory tract.
Diethylamine (C₂H₅)₂NHFlammable, corrosive, causes severe skin burns and eye damage.[1]Harmful if swallowed or inhaled.[1]
Isopropylamine C₃H₉NFlammable, vapors are irritating to eyes and respiratory tract.[1]High concentrations may cause drowsiness or dizziness.[1]
Allylamine C₃H₅NH₂Highly flammable, toxic, corrosive.[11][12]Known for causing deleterious effects on heart and vascular tissue.[13]
N,N-Dimethylethanolamine (DMEA) C₄H₁₁NOModerate acute toxicity, severe eye irritant, skin corrosive.[10]Possesses a 4-hour LC50 (rat) of 1461 ppm.[10]

Risk Assessment and Hazard Mitigation

A systematic approach to risk management is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.

cluster_0 Hierarchy of Controls for Alkylamine Handling Elimination Elimination (Most Effective) Substitution Substitution (e.g., Use a less hazardous amine) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls

These are the first line of defense, designed to physically isolate personnel from the hazard.

  • Chemical Fume Hood: All work with open containers of alkylamine derivatives must be conducted in a properly functioning chemical fume hood.[1] This is non-negotiable. The hood contains vapors and provides a physical barrier against splashes.

  • Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of flammable or toxic vapors in the event of a minor release.[14]

Administrative Controls

These are the work practices and procedures that reduce the likelihood of exposure.

  • Safety Data Sheets (SDS): Always review the SDS for each specific alkylamine derivative before beginning work.[1] The SDS contains critical information on hazards, handling, storage, and emergency response.

  • Training: All personnel must be trained on this SOP and the specific hazards of the alkylamines they will be handling.

  • Designated Areas: Clearly label areas where alkylamines are stored and used.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[15] Selection is critical and depends on the specific compound and the nature of the task.

Task / Condition Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Stock Solutions / Weighing Tight-fitting safety goggles AND a face shield.[16]Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[16][17] Double-gloving is recommended.Chemical-resistant lab coat or apron.[15]Work must be performed in a certified chemical fume hood.[1]
Small-Scale Synthesis (<100 mL) Tight-fitting safety goggles AND a face shield.[16]Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[16][17]Chemical-resistant lab coat.Work must be performed in a certified chemical fume hood.[1]
Large-Scale Operations / Bulk Transfer Tight-fitting safety goggles AND a face shield.[16]Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).[16]Full-body chemical-resistant suit.[16][18]Full-face respirator with appropriate cartridges (e.g., Type K - Ammonia/Amine) or SCBA may be required based on risk assessment.[16][19]
Potential for High Vapor Concentration Gas-tight goggles.Chemical-resistant gloves.Chemical-resistant suit.Full-face air-purifying respirator or Self-Contained Breathing Apparatus (SCBA).[20]

Standard Laboratory Handling Protocols

Adherence to a standardized workflow minimizes risk and ensures procedural consistency.

Caption: General workflow for handling alkylamine derivatives.

Storage and Segregation
  • Containers: Store alkylamines in tightly sealed, clearly labeled, corrosion-resistant containers.[1][21]

  • Location: Keep in a cool, dry, well-ventilated, fire-resistant area away from direct sunlight and heat sources.[1][14]

  • Incompatibility: Crucially, store alkylamines away from incompatible materials such as acids, strong oxidizing agents, peroxides, acid halides, and isocyanates to prevent violent exothermic reactions.[9][11][22]

Protocol: Small-Scale N-Alkylation of a Secondary Amine

This protocol outlines a representative synthetic procedure. All steps must be performed inside a certified chemical fume hood.

Objective: To perform the N-alkylation of diethylamine with ethyl bromide to form triethylamine.

Materials:

  • Diethylamine

  • Ethyl bromide

  • Potassium carbonate (base)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel, drying agent (e.g., MgSO₄)

Procedure:

  • Risk Assessment: Review the SDS for diethylamine, ethyl bromide, and acetonitrile. Note that diethylamine is corrosive and flammable, and ethyl bromide is a toxic alkylating agent.

  • PPE: Don appropriate PPE as outlined in Section 2.3 (goggles, face shield, double gloves, lab coat).

  • Apparatus Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition:

    • To the flask, add anhydrous acetonitrile followed by potassium carbonate.

    • Slowly add diethylamine (1.0 eq) to the stirring suspension via syringe. Diethylamine is a nucleophile and the starting material.[7]

    • Carefully add ethyl bromide (1.1 eq) dropwise. The reaction is exothermic; control the addition rate to maintain a gentle reflux. Alkyl halides are common electrophiles in this reaction.[8]

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress by TLC or GC-MS. The reaction of a secondary amine with an alkyl halide can proceed to form a tertiary amine.[23]

  • Workup and Quenching:

    • Cool the reaction to room temperature.

    • CAUTION: Slowly and carefully quench the reaction by adding water to dissolve the salts.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude triethylamine by distillation, if necessary.

  • Waste Disposal: Segregate all waste streams. Aqueous waste containing residual amines is basic and must be neutralized before disposal. Organic waste containing halogenated compounds (from ethyl bromide) must be disposed of in a designated halogenated waste container.[14]

Waste Disposal

All alkylamine waste is considered hazardous.

  • Never dispose of alkylamine waste down the drain.[14]

  • Collect waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Follow all institutional, local, and national regulations for hazardous waste disposal, which may involve incineration or other specialized methods.[14][24]

Emergency Procedures

Immediate and correct action during an emergency is critical to minimizing harm.

G cluster_spill Chemical Spill cluster_exposure Personnel Exposure cluster_fire Fire Start EMERGENCY EVENT Spill_Size Assess Size & Risk Start->Spill_Size Spill Exposure_Type Route of Exposure Start->Exposure_Type Exposure Fire_Action Activate alarm, Evacuate Start->Fire_Action Fire Spill_Small Small Spill: - Alert personnel - Absorb with inert material - Clean & dispose as hazardous waste Spill_Size->Spill_Small Spill_Large Large Spill: - Evacuate immediate area - Call Emergency Response - Isolate area (50m) Spill_Size->Spill_Large Skin Skin/Clothing Contact: - Use safety shower - Remove clothing - Flush skin for 15+ min Exposure_Type->Skin Skin Eye Eye Contact: - Use eyewash station for 15+ min - Hold eyelids open - Seek immediate medical attention Exposure_Type->Eye Eye Inhale Inhalation: - Move to fresh air - Seek medical attention Exposure_Type->Inhale Inhalation Fire_Extinguish If trained & safe: Use CO2, dry chemical, or alcohol-resistant foam Fire_Action->Fire_Extinguish

Caption: Decision tree for responding to emergencies involving alkylamines.

Chemical Spills
  • Small Spill (<100 mL): Alert personnel in the immediate area. Wearing appropriate PPE, contain the spill and absorb it with a non-combustible absorbent material like sand, earth, or vermiculite.[21] Collect the material in a sealed container for hazardous waste disposal.[25]

  • Large Spill (>100 mL): Evacuate the laboratory immediately and activate the fire alarm to alert others. Call your institution's emergency response team. Isolate the spill area by at least 50 meters (150 feet) in all directions.[11][12]

Personnel Exposure
  • Skin Contact: Immediately go to the nearest safety shower. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[21][26] Seek medical attention.

  • Eye Contact: Immediately use an eyewash station to flush the eyes with water for at least 15 minutes, holding the eyelids open.[21][26] Remove contact lenses if present and easy to do.[21] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air at once.[12][21] If breathing is difficult, provide respiratory support.[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[21] If the person is conscious, give small quantities of water to drink.[21] Seek immediate medical attention.

Fire Response
  • In case of fire, evacuate the area and activate the nearest fire alarm.

  • If the fire is small and you are trained to use an extinguisher, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[1][11] Do not use a direct water stream on a pool of burning alkylamine as it may spread the fire.

  • For larger fires, or if a tank is involved, evacuate the area for up to 800 meters (0.5 miles) and let professional firefighters handle the situation.[1]

References

  • Alkylamines Definition - Organic Chemistry Key Term |... - Fiveable. (2025, August 15). Fiveable.
  • Alkylamines: Hazard and Safety A Detail Guide by CloudSDS. (2025, May 15). CloudSDS.
  • ALLYLAMINE - CAMEO Chemicals. NOAA.
  • Alkyl amine oxide - GLOBAL PRODUCT STR
  • Acute toxicity and primary irritancy of alkylalkanolamines. PubMed.
  • Amine Reactivity. MSU Chemistry.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • SAFETY D
  • ALKYLAMINES OR POLYALKYLAMINES, [LIQUID, FLAMMABLE, CORROSIVE]. CAMEO Chemicals.
  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
  • SAFETY DATA SHEET - Alkyl Amines Chemicals Limited. (2015, June 1). Alkyl Amines Chemicals Limited.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • TERTIARY AMINES (OR) ALKYLAMINES, [CORROSIVE LIQUID]. CAMEO Chemicals.
  • Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety.
  • Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Servier.
  • DIMETHYLAMINE (DMA). Alkyl Amines Chemicals Limited.
  • Allylamine cardiovascular toxicity. UTMB Health Research Expert Profiles.
  • Products. Alkyl Amines Chemicals Limited.
  • Migration of Dihydroxy Alkylamines and Their Possible Impurities from Packaging into Foods and Food Simulants: Analysis and Safety Evalu
  • Aliphatic and Alicyclic Amines.
  • SAFETY DATA SHEET - Fisher Scientific. (2012, March 23). Fisher Scientific.
  • SAFETY D
  • ALKYLAMINES OR POLYAMINES, [LIQUID, CORROSIVE]. CAMEO Chemicals.
  • Optimized procedure for the determination of alkylamines in airborne particulate m
  • 20.6: Reactions of Amines. (2020, May 30). Chemistry LibreTexts.
  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry.
  • What to do in a chemical emergency. (2024, October 10). GOV.UK.
  • Process for the preparation of alkylamines.
  • Alkyl Amines Chemicals Limited. Alkyl Amines Chemicals Limited.
  • Alkylamine synthesis by C-C coupling. Organic Chemistry Portal.
  • Laboratory Standard Operating Procedure. University of Wisconsin-Milwaukee.
  • Optimized procedure for the determination of alkylamines in airborne particulate matter of anthropized areas. (2023, November 17). Recent.
  • Ammonia. Wikipedia.
  • Business-Responsibility-and-Sustainability-Report-FY-2024-25.pdf. (2025, June 6). Alkyl Amines Chemicals Limited.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in (2,5-dimethylphenyl)propylamine Synthesis

Welcome to the technical support center for the synthesis of (2,5-dimethylphenyl)propylamine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2,5-dimethylphenyl)propylamine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with product purity. Here, we will address common issues in a direct question-and-answer format, providing in-depth explanations and actionable protocols to enhance your experimental outcomes.

I. Understanding the Synthesis: Common Routes and Their Challenges

The production of (2,5-dimethylphenyl)propylamine typically proceeds via reductive amination of 2,5-dimethylpropiophenone. Two common methods for this transformation are the Leuckart reaction and catalytic hydrogenation. Each route, while effective, presents a unique set of challenges that can lead to impurities if not properly controlled.

Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones.[1][2] It involves heating the ketone with formamide or ammonium formate.[1][2] The reaction proceeds through an N-formyl intermediate, which is then hydrolyzed to yield the primary amine.[1] High temperatures, often exceeding 160°C, are typically required.[1][3]

Common Challenges:

  • Side Reactions: Over-alkylation and dehydration pathways are known side reactions.[1]

  • Byproduct Formation: The high temperatures and reactive nature of formamide can lead to the formation of unwanted byproducts.[1]

  • Incomplete Hydrolysis: The N-formyl intermediate may not be fully hydrolyzed, leading to its presence as an impurity.

Catalytic Reductive Amination

Catalytic reductive amination is a widely used modern alternative that offers milder reaction conditions.[4][5] This one-pot reaction involves the condensation of the ketone with an amine source (like ammonia) to form an imine, which is then immediately reduced by a reducing agent in the presence of a metal catalyst.[4][6]

Common Challenges:

  • Catalyst Inactivation: The catalyst can be poisoned or lose activity, leading to incomplete reduction.

  • Imine Intermediate: The intermediate imine may persist as an impurity if the reduction step is not efficient.[7]

  • Over-reduction: In some cases, the aromatic ring can be partially or fully reduced.

  • Solvent-Related Impurities: Certain solvents, particularly alcohols, can participate in side reactions. For instance, alcohols can be oxidized on the catalyst surface to form aldehydes or ketones, which can then undergo reductive amination to generate undesired amine impurities.[8]

II. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific purity issues you may encounter during the synthesis of (2,5-dimethylphenyl)propylamine.

Issue 1: My final product contains significant amounts of unreacted 2,5-dimethylpropiophenone.

Potential Causes and Solutions:

  • Insufficient Reducing Agent: The stoichiometry of your reducing agent may be inadequate. It is crucial to use a sufficient excess to drive the reaction to completion.

    • Protocol: Increase the molar equivalents of the reducing agent (e.g., sodium borohydride, hydrogen gas) in increments of 0.2 equivalents and monitor the reaction progress by TLC or GC-MS. For catalytic hydrogenation, ensure adequate hydrogen pressure is maintained throughout the reaction.

  • Inactive Catalyst (for Catalytic Reductive Amination): The catalyst (e.g., Pd/C, Raney Nickel) may be old, improperly stored, or poisoned.

    • Protocol: Always use a fresh batch of catalyst. If you suspect catalyst poisoning, consider pre-treating your starting materials and solvent to remove potential inhibitors. For example, passing them through a small plug of activated carbon or alumina can be effective.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Protocol: Gradually increase the reaction temperature in 5-10°C increments while monitoring for the formation of byproducts. For the Leuckart reaction, temperatures are typically in the range of 160-180°C.[1]

  • Inefficient Imine Formation: In catalytic reductive amination, the initial formation of the imine intermediate is a critical equilibrium step.[4]

    • Protocol: The removal of water can shift the equilibrium towards imine formation. The use of a Dean-Stark apparatus or the addition of a dehydrating agent like molecular sieves can be beneficial.

Issue 2: I am observing a significant impurity with a mass corresponding to the imine intermediate.

Potential Causes and Solutions:

  • Inefficient Reduction of the Imine: This is a common issue, especially if the reducing agent is added too quickly or is not potent enough.[7]

    • Protocol: Add the reducing agent (e.g., sodium borohydride) portion-wise over an extended period to maintain a consistent reducing environment. For catalytic hydrogenation, ensure efficient stirring to maximize contact between the catalyst, substrate, and hydrogen.

  • Acidic Conditions (for borohydride reductions): The use of an acid catalyst can protonate the imine, making it more susceptible to reduction.[7]

    • Protocol: Add a catalytic amount of a mild acid, such as acetic acid, to the reaction mixture. This can facilitate the reduction of the imine by sodium borohydride or sodium cyanoborohydride.[9]

Issue 3: My product is contaminated with a secondary amine, N-propyl-(2,5-dimethylphenyl)propylamine.

Potential Causes and Solutions:

  • Over-alkylation: The newly formed primary amine can react with the starting ketone to form a secondary amine. This is more prevalent when there is a high concentration of the primary amine product and remaining ketone.

    • Protocol: Use a larger excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to favor the formation of the primary amine. A stepwise approach can also be effective: first, form the imine, and then add the reducing agent in a separate step. This minimizes the time the primary amine product is in the presence of unreacted ketone under reductive conditions.

Issue 4: The final product has a dark color and contains multiple unidentified impurities.

Potential Causes and Solutions:

  • Decomposition at High Temperatures (Leuckart Reaction): The high temperatures required for the Leuckart reaction can lead to the decomposition of starting materials, reagents, or the product.[3]

    • Protocol: If possible, consider switching to a milder catalytic reductive amination method. If the Leuckart reaction is necessary, ensure precise temperature control and minimize the reaction time. Using ammonium formate instead of formamide can sometimes allow for lower reaction temperatures.[1]

  • Air Oxidation: Amines can be susceptible to air oxidation, which can lead to colored impurities.

    • Protocol: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup and purification, minimize the exposure of the product to air.

III. Purification Strategies for (2,5-dimethylphenyl)propylamine

Even with an optimized reaction, some level of impurity may persist. Effective purification is therefore critical.

Acid-Base Extraction

This is a fundamental technique for purifying amines from non-basic impurities.[10]

Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, causing it to precipitate or form a separate layer.

  • Extract the free amine back into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

Chromatography

For challenging separations, column chromatography is a powerful tool.

  • Normal-Phase Chromatography: While possible, primary amines can sometimes exhibit tailing on silica gel. Using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can improve peak shape.

  • Reversed-Phase Chromatography: C18-reversed phase media is an excellent option for purifying polar compounds like primary amines.[11] A mobile phase of water and acetonitrile is commonly used.[11]

  • Ion-Exchange Chromatography: Cation exchange columns can be used to bind the protonated amine, allowing neutral and anionic impurities to be washed away.[12] The purified amine can then be eluted by washing the column with a basic solution.

Crystallization/Salt Formation

If the amine is a solid, recrystallization can be a highly effective purification method. Alternatively, the amine can be converted to a salt (e.g., hydrochloride or tartrate), which can often be purified by recrystallization and then converted back to the free amine.[7][13]

IV. Visualizing the Process

Synthesis and Side Reactions

G cluster_synthesis Main Synthesis Pathway cluster_side_reactions Potential Side Reactions & Impurities 2,5-Dimethylpropiophenone 2,5-Dimethylpropiophenone Imine Intermediate Imine Intermediate 2,5-Dimethylpropiophenone->Imine Intermediate + NH3 2,5-Dimethylpropiophenone->Imine Intermediate (2,5-dimethylphenyl)propylamine (2,5-dimethylphenyl)propylamine Imine Intermediate->(2,5-dimethylphenyl)propylamine [H] Imine Intermediate->(2,5-dimethylphenyl)propylamine N-formyl Intermediate N-formyl Intermediate Imine Intermediate->N-formyl Intermediate Leuckart Conditions Secondary Amine Secondary Amine (2,5-dimethylphenyl)propylamine->Secondary Amine + Ketone, [H]

Caption: Synthesis pathway and common side reactions.

Troubleshooting Flowchart

G start Low Purity Detected impurity_id Identify Main Impurity (TLC, GC-MS, NMR) start->impurity_id unreacted_ketone Unreacted Ketone? impurity_id->unreacted_ketone imine Imine Intermediate? impurity_id->imine secondary_amine Secondary Amine? impurity_id->secondary_amine other Other Impurities? impurity_id->other action_ketone Increase Reducing Agent Check Catalyst Activity Optimize Temperature unreacted_ketone->action_ketone Yes action_imine Improve Reduction Step (Portion-wise addition, Acid Catalyst) Ensure Anhydrous Conditions imine->action_imine Yes action_secondary_amine Increase NH3 Excess Stepwise Procedure secondary_amine->action_secondary_amine Yes action_other Check for Decomposition Use Inert Atmosphere Purify (Extraction, Chromatography) other->action_other Yes end Purity Improved action_ketone->end action_imine->end action_secondary_amine->end action_other->end

Caption: A decision-making flowchart for troubleshooting.

V. Summary of Key Parameters

ParameterLeuckart ReactionCatalytic Reductive AminationImpact on Purity
Temperature High (160-180°C)Mild to Moderate (RT to 80°C)High temps can cause decomposition; low temps can lead to incomplete reaction.
Reagents Ammonium formate or formamideH2, NaBH4, NaCNBH3, etc.Choice of reducing agent affects selectivity and potential side reactions.
Catalyst None (or acid/base)Pd/C, PtO2, Raney NiCatalyst activity is crucial for complete reduction of the imine.
Solvent Often neat or with formic acidAlcohols, THF, DCESolvent can participate in side reactions, especially alcohols.[8]
Pressure AtmosphericAtmospheric to high pressure (for H2)Adequate H2 pressure is essential for catalytic hydrogenation.

VI. References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Bandyopadhyay, A., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 593-596. [Link]

  • Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Communications Chemistry, 5(1), 1-8. [Link]

  • Grokipedia. (n.d.). Leuckart reaction. [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]

  • Wikipedia. (2023). Leuckart reaction. [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]

  • ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with.... [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Journal of Organic Chemistry, Physics, and Radiation. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Optimization

minimizing degradation of (2,5-dimethylphenyl)propylamine during storage

Welcome to the Technical Support Center for the handling, storage, and preservation of (2,5-dimethylphenyl)propylamine . As a primary amine, this compound is highly susceptible to environmental degradation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, storage, and preservation of (2,5-dimethylphenyl)propylamine . As a primary amine, this compound is highly susceptible to environmental degradation. This guide synthesizes field-proven methodologies and mechanistic causality to help researchers prevent sample loss, maintain stoichiometric precision, and ensure reproducible experimental outcomes.

Mechanistic Overview of Amine Degradation

Understanding how your compound degrades is the first step in preventing it. Primary amines like (2,5-dimethylphenyl)propylamine possess a highly nucleophilic nitrogen atom with a reactive lone pair, making them vulnerable to three primary environmental antagonists: Carbon Dioxide, Oxygen, and Moisture.

G Amine (2,5-dimethylphenyl)propylamine (Primary Amine) Carbamate Ammonium Carbamate (White Crust/Precipitate) Amine->Carbamate Zwitterion Intermediate Oxidation Imines / N-Oxides (Yellow/Brown Discoloration) Amine->Oxidation C-N Cleavage Hydrolysis Hydrate Formation & Accelerated Oxidation Amine->Hydrolysis Hydrogen Bonding CO2 Atmospheric CO2 CO2->Amine Nucleophilic Attack O2 Oxygen / Light O2->Amine Radical Abstraction H2O Moisture H2O->Amine Hygroscopic Uptake

Fig 1. Primary degradation pathways of (2,5-dimethylphenyl)propylamine during storage.

Diagnostic FAQ & Troubleshooting

Q1: Why has a white, insoluble crust formed around the cap of my (2,5-dimethylphenyl)propylamine bottle? A1: This is a classic symptom of carbon dioxide absorption. Primary amines are strong nucleophiles. When exposed to ambient air, the nitrogen lone pair attacks the electrophilic carbon of atmospheric CO2. This forms a zwitterionic carbamic acid intermediate, which rapidly reacts with a second amine molecule to precipitate as an ammonium carbamate salt[1]. This degradation pathway is highly prevalent in primary amines due to their lack of steric hindrance compared to tertiary amines[2]. Troubleshooting: Discard heavily crusted material, as the molarity and purity are permanently compromised. To prevent this, always purge the headspace of the vial with an inert gas before sealing.

Q2: My batch has shifted from a clear, colorless liquid to a yellow/brown tint. Is it still viable? A2: Discoloration indicates oxidative degradation. In the presence of oxygen, light, or trace transition metals, the amine undergoes radical-mediated oxidation. The initial step involves electron abstraction from the nitrogen lone pair, forming an aminium radical. Subsequent hydrogen abstraction and C-N bond scission lead to the formation of imines, amides, and potentially volatile ammonia[3]. Imines are highly chromophoric, causing the yellow/brown color. Troubleshooting: Do not use discolored amine for sensitive catalytic or stoichiometric reactions. Imine impurities can poison metal catalysts and cause unwanted side reactions. Distill the amine under reduced pressure to purify it, and store subsequent batches in amber vials to prevent photo-induced radical initiation.

Q3: How does ambient humidity impact the storage of this compound? A3: (2,5-dimethylphenyl)propylamine is inherently hygroscopic. While water itself does not chemically destroy the amine, moisture absorption causes two major issues:

  • It alters the effective molecular weight, ruining stoichiometric calculations.

  • Water acts as a proton shuttle, lowering the activation energy barrier for C-N cleavage reactions and significantly accelerating oxidative degradation[4]. Troubleshooting: Store sealed vials inside a secondary desiccator containing active indicating silica gel.

Quantitative Degradation Profile

To illustrate the critical importance of proper storage, the following table summarizes the expected purity retention of primary amines under various environmental conditions.

Table 1: Impact of Storage Conditions on Primary Amine Purity (Extrapolated 6-Month Data)

Storage ConditionAtmosphereContainerEst. Purity RetentionPrimary Degradant
Ambient (25°C)AirClear Glass< 70%Carbamate, Imines
Ambient (25°C)AirAmber Glass~ 80%Carbamate
Refrigerated (4°C)AirAmber Glass~ 85%Carbamate
Freezer (-20°C)ArgonAmber Glass> 99%None (Stable)
HCl Salt (25°C)AirAny> 99.5%None (Stable)

Standard Operating Procedures (SOPs)

Workflow Step1 1. Receipt & Inspection Step2 2. Schlenk Line Degassing Step1->Step2 Step3 3. Aliquoting in Amber Vials Step2->Step3 Step4 4. Argon Blanketing Step3->Step4 Step5 5. Storage at -20°C in Dark Step4->Step5

Fig 2. Optimal inert-atmosphere aliquoting and storage workflow for primary amines.

Protocol A: Inert Gas Purging and Aliquoting (Schlenk Line Method)

Causality: Repeatedly opening a bulk bottle introduces fresh O2 and CO2, accelerating degradation. Aliquoting into single-use vials minimizes exposure. Argon is specifically chosen over Nitrogen because it is denser than air, allowing it to form a protective "blanket" over the liquid surface.

  • Preparation: Dry all amber glass vials and PTFE-lined caps in an oven at 120°C for 4 hours. Cool in a vacuum desiccator.

  • Setup: Connect the bulk amine bottle and the empty vials to a Schlenk line.

  • Purging: Perform three vacuum/Argon cycles on the empty vials to completely remove ambient air and moisture.

  • Transfer: Using a gas-tight syringe flushed with Argon, transfer the required volume of (2,5-dimethylphenyl)propylamine into each vial.

  • Blanketing: Blanket the headspace of each vial with a gentle stream of Argon.

  • Sealing: Seal tightly with PTFE-lined caps, wrap the seals with Parafilm, and store immediately at -20°C. Self-Validation: Successful inert storage is validated by the amine remaining completely colorless and free of any white precipitates over a 6-month period.

Protocol B: Conversion to Hydrochloride (HCl) Salt for Long-Term Storage

Causality: Protonating the amine lone pair to form a salt ( R−NH3+​Cl− ) completely removes its nucleophilicity and electron-donating ability. This structural modification shuts down both carbamate formation (no nucleophilic attack on CO2) and oxidative radical abstraction, rendering the compound indefinitely stable in ambient air.

  • Dissolution: Dissolve the freebase (2,5-dimethylphenyl)propylamine in anhydrous diethyl ether or dichloromethane.

  • Thermal Control: Place the reaction flask in an ice bath (0°C) to control the highly exothermic neutralization reaction.

  • Protonation: Slowly add a stoichiometric equivalent of anhydrous HCl in dioxane (or bubble dry HCl gas) while stirring vigorously.

  • Precipitation: The (2,5-dimethylphenyl)propylamine hydrochloride salt will precipitate out of the solution as a white crystalline solid.

  • Isolation: Filter the solid under vacuum, wash with cold anhydrous ether to remove any unreacted freebase or organic impurities, and dry under high vacuum.

  • Recovery: Store the stable salt at room temperature. When the freebase is needed for an experiment, neutralize the salt with aqueous NaOH and extract with an organic solvent. Self-Validation: Successful salt conversion is validated by the formation of a free-flowing white powder that does not yellow or clump upon exposure to ambient air and light.

Sources

Troubleshooting

optimizing HPLC separation parameters for (2,5-dimethylphenyl)propylamine

Welcome to the Chromatography Technical Support Center. This module is dedicated to troubleshooting and optimizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) parameters for (2,5-dimethylphenyl)propyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. This module is dedicated to troubleshooting and optimizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) parameters for (2,5-dimethylphenyl)propylamine and structurally similar basic aliphatic amines.

Basic amines present unique chromatographic challenges, most notably severe peak tailing, unpredictable retention shifts, and poor reproducibility. This guide provides causality-based troubleshooting, self-validating protocols, and authoritative FAQs to help you achieve symmetrical peaks and robust quantification.

Visual Troubleshooting Workflow

Before adjusting your instrument parameters, consult the logical workflow below to identify the root cause of peak tailing and select the appropriate chemical intervention.

Workflow Start Analyze (2,5-dimethylphenyl)propylamine Tailing Issue: Peak Tailing (As > 1.5) Start->Tailing Mechanism Cause: Ionized Silanols (Si-O⁻) interacting with Protonated Amine (NH₃⁺) Tailing->Mechanism Decision Select Optimization Strategy Mechanism->Decision LowPH Low pH Strategy (pH < 3.0) Protonate Silanols (Si-OH) Decision->LowPH HighPH High pH Strategy (pH > 10.5) Deprotonate Amine (NH₂) Decision->HighPH LowCol Use Type B Silica (Endcapped C18) LowPH->LowCol HighCol Use High-pH Stable Hybrid/Polymer Column HighPH->HighCol Success Symmetrical Peak Achieved (As 1.0 - 1.2) LowCol->Success HighCol->Success

Fig 1: Troubleshooting workflow for resolving peak tailing of basic amines via pH optimization.

Frequently Asked Questions (FAQs)

Q1: Why does (2,5-dimethylphenyl)propylamine exhibit severe peak tailing on standard C18 columns?

(2,5-dimethylphenyl)propylamine is an aliphatic primary amine with a pKa typically around 10.0. In RP-HPLC, peak tailing of basic compounds is rarely a physical column issue; it is primarily driven by secondary chemical interactions with residual polar ionized silanol groups (Si-O⁻) on the silica support surface[1].

At a mid-range pH (e.g., pH 5–7), the primary amine is fully protonated (cationic), while the acidic silanol groups on the stationary phase are deprotonated (anionic). This creates a strong electrostatic attraction (an ion-exchange mechanism) that disrupts ideal hydrophobic retention[2]. Because these active silanol sites are heterogeneous and limited in number, they easily become overloaded, causing the main band of the analyte to elute quickly while the strongly interacting fraction drags behind, forming an asymmetrical tail[3].

Q2: How should I adjust the mobile phase pH to eliminate this secondary interaction?

To achieve peak symmetry, you must avoid the mid-pH range where both the amine and the silanols are oppositely charged. We recommend two primary strategies based on ionization control:

  • Low pH Strategy (pH < 3.0): At this pH, the acidic silanol groups (pKa ~3.5–4.5) are fully protonated and neutralized (Si-OH), effectively shutting down the electrostatic ion-exchange mechanism[1]. The amine remains protonated and highly soluble.

  • High pH Strategy (pH > 10.5): At a pH above the analyte's pKa, the primary amine is deprotonated and neutralized. This eliminates the electrostatic interaction with the anionic silanols and significantly increases the compound's hydrophobicity, leading to greater retention[4].

Q3: What are the best buffer and column combinations for these pH strategies?

The choice of buffer must align with your chosen pH strategy and the chemical stability limits of your column. Historically, silica-based columns dissolved at pH > 8, but modern hybrid particle technologies have expanded the usable pH range, allowing for high-pH amine analysis[4][5].

Table 1: Quantitative Comparison of pH Optimization Strategies

ParameterLow pH StrategyMid pH Strategy (Avoid)High pH Strategy
Target Mobile Phase pH 2.0 – 3.06.0 – 8.010.5 – 11.5
Analyte State Fully Protonated (Cationic)Fully Protonated (Cationic)Deprotonated (Neutral)
Silanol State Protonated (Neutral)Deprotonated (Anionic)Deprotonated (Anionic)
Electrostatic Interaction MinimizedMaximum (Severe Tailing) Minimized
Expected Retention (k') Low to ModerateModerateHigh
Recommended Buffers 0.1% Formic Acid, TFA, PhosphateAmmonium AcetateAmmonium Bicarbonate, Ammonia
Column Requirement Standard Type B Silica (C18)Polar-embedded or CSHHybrid (BEH) or Polymer
Q4: Can I use ion-pairing agents or amine modifiers instead of changing the pH?

Historically, chromatographers added tertiary amines like triethylamine (TEA) to the mobile phase to competitively bind and "shield" the residual silanols[2][3]. Alternatively, ion-pairing agents like trifluoroacetic acid (TFA) can be used to form a neutral hydrophobic complex with the protonated amine. While TFA is highly effective at improving peak shape at low pH, it causes severe ion suppression in LC-MS applications. Today, the use of TEA is declining because modern high-purity Type B silica and hybrid columns inherently minimize silanol activity, making pH optimization the cleaner, superior approach[3][4].

Experimental Protocols: Self-Validating Method Optimization

To ensure that peak tailing is caused by chemical interactions rather than physical column degradation, use this self-validating protocol to develop your method for (2,5-dimethylphenyl)propylamine.

Phase 1: System Suitability & Physical Integrity Check

Causality Check: If a neutral compound tails, the column bed is physically degraded (void volume) or there is an extra-column dead volume issue. If only the amine tails, it is a chemical secondary interaction.

  • Prepare Marker Solution: Prepare a mixture of Uracil (unretained marker for t0​ ) and Toluene (retained neutral marker) at 0.1 mg/mL in 50:50 Water:Acetonitrile.

  • Inject: Inject 1 µL onto your chosen C18 column at 1.0 mL/min using a 50:50 Water:Acetonitrile mobile phase.

  • Validate: Calculate the Asymmetry Factor ( As​ ) for Toluene.

    • Pass: As​ is between 1.0 and 1.2. Proceed to Phase 2.

    • Fail: As​ > 1.2. Replace the column or check fittings for dead volume before proceeding.

Phase 2: Low-pH Screening (Silanol Suppression)
  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Equilibrate: Flush the column with 95% A / 5% B for 10 column volumes.

  • Run Gradient: Inject 1 µL of 0.1 mg/mL (2,5-dimethylphenyl)propylamine. Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Validate: Assess the As​ of the amine peak. If As​ < 1.3, the low pH has successfully neutralized the silanols. If retention ( k′ ) is too low due to the protonated state of the amine, proceed to Phase 3.

Phase 3: High-pH Screening (Amine Neutralization)
  • Switch Column: Install a high-pH stable column (e.g., Ethylene-Bridged Hybrid, BEH). Warning: Do not use standard silica for this step.

  • Prepare Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: Acetonitrile.

  • Run Gradient: Inject 1 µL of the amine sample and run the same 5% to 95% B gradient.

  • Validate: Compare the retention factor ( k′ ) and As​ to Phase 2. The retention should significantly increase as the amine is now deprotonated and highly hydrophobic. Select the pH strategy that yields the highest resolution and an As​ closest to 1.0.

References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. URL: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. URL:[Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing - Chromatography Online. URL:[Link]

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC - Chromatography Online. URL:[Link]

  • Electrostatic Repulsion Reversed-Phase Liquid Chromatography - Encyclopedia MDPI. URL:[Link]

Sources

Optimization

removing by-products from (2,5-dimethylphenyl)propylamine reaction mixtures

Technical Support Center: Purification of (2,5-dimethylphenyl)propylamine Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (2,5-dimethylphenyl)propylamine

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of (2,5-dimethylphenyl)propylamine. We address common challenges encountered during the post-reaction workup, focusing on the removal of typical by-products associated with its synthesis, particularly via reductive amination.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of (2,5-dimethylphenyl)propylamine via reductive amination?

A1: The synthesis of (2,5-dimethylphenyl)propylamine, typically achieved through the reductive amination of 2,5-dimethylbenzaldehyde with propylamine, is a robust method.[1][2] However, several by-products can arise depending on the reaction conditions and the choice of reducing agent. The most common impurities include:

  • Unreacted Starting Materials: Residual 2,5-dimethylbenzaldehyde and propylamine.[3]

  • Over-Alkylated Product: Formation of the tertiary amine, N,N-dipropyl-(2,5-dimethylphenyl)methanamine. This occurs if the newly formed primary amine reacts again with the aldehyde.[4][5]

  • 2,5-Dimethylbenzyl Alcohol: This by-product forms when the reducing agent directly reduces the starting aldehyde instead of the intermediate imine. This is more prevalent when using less selective reducing agents like sodium borohydride (NaBH₄) at neutral pH.[2][6]

  • Unreduced Imine Intermediate: Incomplete reduction can leave the N-(2,5-dimethylbenzylidene)propan-1-amine intermediate in the crude product.[7]

Q2: What is the most effective and scalable method for the initial purification of crude (2,5-dimethylphenyl)propylamine?

A2: For industrial and lab-scale purification, acid-base extraction is the most efficient and cost-effective initial purification step.[4] This technique leverages the basicity of the amine functional group. By treating the crude organic mixture with an aqueous acid (e.g., 1M HCl), the desired primary amine is protonated, forming a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving non-basic impurities like unreacted aldehyde and the alcohol by-product in the organic phase.[8] Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into a fresh organic solvent.

Q3: How can I definitively confirm the purity of my final (2,5-dimethylphenyl)propylamine product?

A3: A combination of analytical techniques is recommended for purity confirmation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for identifying and quantifying volatile impurities. The mass spectrum will confirm the molecular weight of the main product and help identify the structures of any by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. The absence of characteristic aldehyde protons (~9-10 ppm) or alcohol protons confirms the removal of these by-products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and detector (e.g., UV-Vis or MS) can provide high-resolution separation and accurate quantification of product purity.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Problem: My NMR spectrum shows a persistent singlet at ~9.9 ppm, indicating unreacted 2,5-dimethylbenzaldehyde. How do I remove it?

Cause & Solution: This indicates that your initial purification was insufficient to remove the neutral aldehyde starting material. The aldehyde is not basic and will not be extracted by an acidic wash.

  • Causality: During an acid-base extraction, only the basic amine product will form a salt and move into the aqueous phase. The neutral aldehyde remains in the organic layer. If your separation of layers was incomplete or the extraction was not exhaustive, the aldehyde will contaminate the final product.

  • Troubleshooting Protocol: Re-dissolve your product in a non-polar solvent like diethyl ether or ethyl acetate and perform a thorough acid-base extraction as detailed in Protocol 1. Ensure you extract the organic layer with acid at least three times to maximize the recovery of your amine salt in the aqueous phase.

Problem: GC-MS analysis reveals a significant peak with a higher molecular weight than my product. What is it and how can I remove it?

Cause & Solution: This impurity is likely the over-alkylated tertiary amine, N,N-dipropyl-(2,5-dimethylphenyl)methanamine.

  • Causality: The formation of this by-product is a common issue in reductive aminations where the primary amine product can compete with the starting amine for reaction with the aldehyde.[9] The basicity of primary, secondary, and tertiary amines differs, but often not enough for a simple acid-base extraction to be highly selective.

  • Troubleshooting Protocol:

    • Buffer-Assisted Separation: A more sophisticated liquid-liquid extraction using buffers of varying pH can selectively separate amines. For instance, a buffer with a pH around 8 might be able to deprotonate the more basic tertiary amine, allowing it to be extracted, while leaving the primary amine salt in the aqueous phase.[4][5]

    • Flash Column Chromatography: This is the most reliable method for separating the primary amine from its tertiary amine analogue. A detailed protocol is provided in Section 3. Using a solvent system with a small percentage of triethylamine (e.g., 0.5-1%) is crucial to prevent the amines from streaking on the acidic silica gel.

Problem: My yield is low, and I've identified 2,5-dimethylbenzyl alcohol as a major contaminant. Why did this happen and can I salvage the product?

Cause & Solution: The formation of the alcohol by-product is a direct result of the competitive reduction of the starting aldehyde.

  • Causality: This side reaction is favored by reducing agents that are not sufficiently selective for the iminium ion over the carbonyl group. While NaBH₄ can be used, it is known to reduce aldehydes. A better choice is a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are significantly more reactive towards the protonated imine (iminium ion) than the starting aldehyde.[2]

  • Troubleshooting Protocol: The alcohol is a neutral compound and can be easily separated from your amine product using the standard acid-base extraction (Protocol 1). To prevent this issue in future syntheses, switch to a more selective reducing agent like NaBH(OAc)₃.

Section 3: Detailed Experimental Protocols

Protocol 1: High-Efficiency Acid-Base Extraction

This protocol is designed for the removal of neutral and acidic impurities from the crude amine product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently. Allow the layers to separate.

  • Layer Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean Erlenmeyer flask.

  • Repeat Extraction: Add a fresh portion of 1M HCl to the organic layer remaining in the funnel. Shake and separate as before. Repeat this step a total of three times to ensure complete extraction of the amine. Combine all aqueous extracts.

  • Wash Organic Layer (Optional): The remaining organic layer, which contains neutral by-products, can be washed with brine, dried over sodium sulfate, and concentrated to recover and analyze the impurities.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution dropwise with stirring until the pH of the solution is >11 (confirm with pH paper). The free amine will separate from the aqueous solution, often appearing as a cloudy precipitate or an oily layer.

  • Back Extraction: Add a fresh portion of the original organic solvent to the basic aqueous solution. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer.

  • Final Product Isolation: Collect the organic layer containing the purified free amine. Extract the aqueous layer two more times with fresh solvent. Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified (2,5-dimethylphenyl)propylamine.

Protocol 2: Flash Column Chromatography for High-Purity Isolation

Use this protocol to separate the target amine from closely related amine by-products (e.g., tertiary amines).

Step-by-Step Methodology:

  • Slurry Preparation: Choose an appropriate column size based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight). Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% Hexane or 99:1 Hexane:Ethyl Acetate). It is critical to add 0.5-1% triethylamine to the mobile phase throughout the entire process. This deactivates the acidic sites on the silica gel, preventing peak tailing and improving separation.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Collection: Combine the fractions containing the pure product, and remove the solvent and residual triethylamine under reduced pressure.

Section 4: Data Presentation

The table below summarizes key physical and spectroscopic data for the target compound and its most common by-products to aid in their identification.

Compound NameStructureMolecular Weight ( g/mol )Boiling Point (°C) (Predicted)Key ¹H NMR Signal (CDCl₃, δ ppm)
(2,5-dimethylphenyl)propylamine C₁₂H₁₉N177.29~230-240~2.6 (t, -CH₂-N), ~3.8 (s, Ar-CH₂-N)
2,5-DimethylbenzaldehydeC₉H₁₀O134.18~210-215~9.9 (s, -CHO)
2,5-Dimethylbenzyl AlcoholC₉H₁₂O136.19~225-235~4.6 (s, Ar-CH₂-OH)
N,N-dipropyl-(2,5-dimethylphenyl)methanamineC₁₅H₂₅N219.37~260-275~2.3-2.5 (m, multiple -CH₂-N)

Section 5: Visualization of Workflows

The following diagrams illustrate the logic behind the recommended purification strategies.

cluster_workflow Purification Workflow Crude Crude Reaction Mixture (Amine, Aldehyde, Alcohol, etc.) Extraction Protocol 1: Acid-Base Extraction Crude->Extraction Organic_Waste Organic Phase (Neutral By-products: Aldehyde, Alcohol) Extraction->Organic_Waste separates Aqueous_Amine Aqueous Phase (Protonated Amine Salt) Extraction->Aqueous_Amine isolates Basify Basification (NaOH) Aqueous_Amine->Basify Back_Extract Back-Extraction Basify->Back_Extract Purified Purified Amine (in Organic Solvent) Back_Extract->Purified Chromatography Protocol 2: Flash Chromatography (Optional Polish) Purified->Chromatography Final Final Product (>99% Purity) Chromatography->Final

Caption: General purification workflow for (2,5-dimethylphenyl)propylamine.

cluster_organic Organic Phase (e.g., Diethyl Ether) cluster_aqueous Aqueous Phase Amine_Org R-NH₂ (Basic) Amine_Aq R-NH₃⁺Cl⁻ (Water-Soluble Salt) Amine_Org->Amine_Aq + HCl (aq) (Extraction) Aldehyde R'-CHO (Neutral) Alcohol R'-CH₂OH (Neutral) Amine_Aq->Amine_Org + NaOH (aq) (Back-Extraction)

Caption: Principle of Acid-Base Extraction for Amine Purification.

References

  • Jha, A., & Ma, D. (2010). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 14(4), 949-952. Available from: [Link]

  • Lipp, A., et al. (2025). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Angewandte Chemie International Edition. Available from: [Link]

  • Veeprho. (n.d.). Amine Impurities and Related Compound. Available from: [Link]

  • ResearchGate. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Available from: [Link]

  • ResearchGate. (n.d.). Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). Available from: [Link]

  • Google Patents. (1945). US2377511A - Purification of amine reaction mixtures.
  • Refining Community. (n.d.). Contamination in Amine Systems. Available from: [Link]

  • Google Patents. (1987). US4661634A - Removal of impurities from amines.
  • Rao, P. P. N. (2015). Response to "Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases?". ResearchGate. Available from: [Link]

  • FTC Filters. (n.d.). AMINE FILTRATION. Available from: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available from: [Link]

  • IntechOpen. (2023). Chapter 1: Historical Background of the Synthetic Methods and Properties of Amines. Available from: [Link]

  • ACS Publications. (2017). Reaction of Amines with Aldehydes and Ketones Revisited: Access To a Class of Non-Scorpionate Tris(pyrazolyl)methane and Related Ligands. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank. Available from: [Link]

  • ResearchGate. (n.d.). Preparation of 2,5-dimethyl-1-phenylpyrrole. Available from: [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Available from: [Link]

  • ResearchGate. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Available from: [Link]

  • Google Patents. (2022). CN114105789A - Synthesis method of dimethylamino propylamine diisopropanol.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Taylor & Francis Online. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Catalysis Reviews. Available from: [Link]

  • RWTH Publications. (n.d.). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Available from: [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • MDPI. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. International Journal of Molecular Sciences. Available from: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Propylamine – Knowledge and References. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Troubleshooting for (2,5-Dimethylphenyl)propylamine Solution Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing analytical discrepancies caused by degraded reference standards.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing analytical discrepancies caused by degraded reference standards. (2,5-Dimethylphenyl)propylamine—a structurally significant arylalkylamine—presents specific stability challenges in solution. Its electron-rich aromatic ring and primary amine functionality make it highly susceptible to oxidation, photodegradation, and volatilization.

This guide abandons generic advice to provide mechanistically grounded, field-proven strategies. Our goal is to ensure the absolute integrity of your reference solutions over long-term studies.

Section 1: Core Troubleshooting & FAQs

Q1: Why does the concentration of my (2,5-dimethylphenyl)propylamine standard decrease over a 6-month period despite being stored at 4°C? A1: The concentration loss is driven by a combination of photo-oxidation and volatilization. Primary amines are highly susceptible to oxidation when exposed to dissolved oxygen and ambient light. Under simulated sunlight or laboratory UV exposure, amine drugs undergo rapid1[1]. Furthermore, if your standard is stored as a free base, it possesses a relatively high vapor pressure. Over time, the free base volatilizes into the vial's headspace, effectively reducing the concentration of the liquid aliquot. Causality: The lone electron pair on the nitrogen atom is highly reactive. Without quenching this nucleophilicity or removing environmental oxidants, the thermodynamic drive towards N-oxide formation and subsequent cleavage remains unchecked.

Q2: Should I prepare my long-term stock solutions using the free base or a salt form? A2: You must always use a salt form (e.g., hydrochloride or sulfate) for long-term storage. Causality: Converting the amine to a salt protonates the nitrogen atom, effectively tying up its lone electron pair. This electronic shielding drastically reduces its nucleophilicity and susceptibility to oxidative attack by reactive oxygen species (ROS). Additionally, salt forms are non-volatile, eliminating evaporative losses. For context, national metrology institutes universally supply amphetamine and phenethylamine reference standards as sulfate or HCl salts to guarantee2[2].

Q3: What is the optimal solvent and environmental control strategy for these solutions? A3: Use high-purity, degassed organic solvents (such as LC-MS grade methanol or acetonitrile) rather than aqueous buffers, as water facilitates hydrolytic and oxidative degradation pathways. Causality: Dissolved oxygen in the solvent is the primary reactant for auto-oxidation. Purging the solvent with an inert gas (argon or nitrogen) displaces this oxygen. Storing the solution in amber glass vials blocks UV radiation, preventing the photo-initiation of radical generation. Finally, storing at -20°C or -80°C reduces the kinetic energy available to overcome the activation energy barrier of degradation reactions, complying with 3 for stock solution stability[3].

Section 2: Quantitative Stability Data

The following table summarizes the expected stability of phenethylamine/propylamine derivatives under various storage conditions, demonstrating the critical need for salt conversion and environmental control.

Storage ConditionSolventChemical FormLight Exposure / Headspace6-Month Recovery (%)12-Month Recovery (%)
25°C (Ambient)MethanolFree BaseClear Vial / Ambient Air82.4%68.1%
4°C (Refrigerated)MethanolFree BaseAmber Vial / Ambient Air94.2%89.5%
-20°C (Freezer)MethanolHCl SaltAmber Vial / Ambient Air99.8%99.1%
-80°C (Cryo)MethanolHCl SaltAmber Vial / Argon Purged100.0%99.8%
Section 3: Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To comply with 4 for the in-house preparation of quality control materials[4] and 5[5], this methodology incorporates a self-validating feedback loop to ensure standard integrity.

Protocol: Preparation and Long-Term Storage of Amine Solutions

  • Material Qualification: Begin with a certified reference material (CRM) of (2,5-dimethylphenyl)propylamine hydrochloride. Verify the Certificate of Analysis (CoA) for purity (>99.5%).

  • Solvent Degassing: Sparge LC-MS grade methanol with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

  • Gravimetric Formulation: Using a calibrated microbalance, accurately weigh the standard. Dissolve it in the degassed methanol to achieve your target stock concentration (e.g., 1.0 mg/mL).

  • Aliquoting: Dispense the solution into pre-purged, single-use amber glass ampoules or PTFE-lined screw-cap vials. (Causality: Single-use aliquots prevent repeated freeze-thaw cycles and re-exposure to atmospheric oxygen).

  • Headspace Purging: Gently blanket the headspace of each vial with Argon gas immediately before sealing.

  • Cryogenic Storage: Transfer the sealed vials immediately to a continuously monitored -20°C or -80°C freezer.

  • Self-Validation Loop (QC Check): Concurrently prepare a calibration curve. Pull one aliquot at Day 1, Day 30, and Day 180. Analyze via LC-MS/MS against a freshly weighed working standard. The storage system is validated if the variance remains <2%.

Section 4: Mechanistic & Workflow Visualizations

Mechanism FreeBase Amine Free Base (High Nucleophilicity) ROS Reactive Oxygen Species (ROS) via UV/Dissolved O2 FreeBase->ROS Exposure Salt Protonated Amine Salt (Electronically Shielded) FreeBase->Salt Acidification (HCl) Degradation N-Oxidation & Cleavage (Loss of Standard Integrity) ROS->Degradation Oxidation Salt->ROS Resists Attack

Mechanistic pathway of amine photo-oxidation and the protective effect of salt formation.

Workflow A Raw Material Qualification (2,5-dimethylphenyl)propylamine HCl B Solvent Preparation Degas Methanol with Argon A->B C Gravimetric Dissolution (Shielded from UV Light) B->C D Aliquot & Headspace Purge (Amber Vials + Argon Blanket) C->D E Cryogenic Storage (-20°C to -80°C) D->E F Self-Validation QC Check (LC-MS/MS vs Fresh Standard) E->F

Workflow for the stabilization and self-validation of amine reference solutions.

Section 5: References
  • Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight Environmental Science & Technology, ACS Publications[Link]

  • CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS: d-(+)-Amphetamine sulfate Australian Government Department of Industry, Science and Resources (NMIA)[Link]

  • How Do You Prepare Reference Standards and Solutions? Spectroscopy Online[Link]

  • Four Keys to Reference Standard Management MRIGlobal[Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation PMC / National Institutes of Health (NIH)[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Proton NMR Spectral Analysis of (2,5-dimethylphenyl)propylamine

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of (2,5-dimethylphenyl)propylamine. It is intended for researchers, scientists, and drug development professionals who r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of (2,5-dimethylphenyl)propylamine. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar molecules. We will explore the theoretical basis for the expected spectrum, provide a detailed experimental protocol, and compare the utility of ¹H NMR with alternative analytical techniques.

Introduction: The Power of Proton NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool in modern organic chemistry, offering a detailed window into the molecular structure of a compound. By probing the magnetic properties of hydrogen nuclei (protons), we can glean information about their chemical environment, proximity to other protons, and their relative numbers. For a molecule like (2,5-dimethylphenyl)propylamine, ¹H NMR provides a unique fingerprint, allowing for unambiguous structural confirmation.

The key parameters in a ¹H NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Splitting (Multiplicity): This arises from the magnetic influence of neighboring, non-equivalent protons. The multiplicity of a signal can be predicted by the 'n+1' rule, where 'n' is the number of adjacent, non-equivalent protons.[1]

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and stereochemical relationship between coupled protons.[2]

This guide will dissect the predicted ¹H NMR spectrum of (2,5-dimethylphenyl)propylamine, explaining the rationale behind the expected chemical shifts and splitting patterns based on established principles and data from analogous structures.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum of (2,5-dimethylphenyl)propylamine. The choices made within this protocol are critical for obtaining a spectrum that is both accurate and easily interpretable.

1. Sample Preparation:

  • Solvent Selection: The choice of solvent is crucial. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single, easily identifiable residual solvent peak.[1] However, the chemical shift of amine (N-H) protons is highly dependent on the solvent due to hydrogen bonding.[3][4][5] For this reason, deuterated dimethyl sulfoxide (DMSO-d₆) can also be a good choice, as it often results in sharper N-H signals. In this guide, we will proceed with CDCl₃ for its widespread use.

  • Concentration: A concentration of 5-10 mg of (2,5-dimethylphenyl)propylamine in 0.5-0.7 mL of CDCl₃ is typically sufficient.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.0 ppm, to which all other chemical shifts are referenced.[1]

2. NMR Spectrometer Setup:

  • Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or greater) is recommended for better signal dispersion and resolution of complex splitting patterns.

  • Acquisition Parameters:

    • Number of Scans: 16-32 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds ensures that all protons have returned to their equilibrium state before the next pulse, allowing for accurate integration.

    • Pulse Width: A 90° pulse is used to excite the protons.

3. D₂O Exchange:

  • To definitively identify the amine (NH₂) protons, a D₂O exchange experiment can be performed.[1][6] After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The labile amine protons will exchange with deuterium, causing their signal to disappear from the spectrum.

Predicted ¹H NMR Spectrum and Analysis of (2,5-dimethylphenyl)propylamine

The structure of (2,5-dimethylphenyl)propylamine contains several distinct sets of non-equivalent protons, which will give rise to a series of signals in the ¹H NMR spectrum. The following is a detailed prediction and analysis of the expected spectrum.

Molecular Structure and Proton Labeling

Caption: Molecular structure of (2,5-dimethylphenyl)propylamine with proton labeling.

Predicted ¹H NMR Data

SignalProton EnvironmentPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityCoupling Constant (J, Hz)
aAr-H ~7.0 - 7.23HMultipletortho: 6-10, meta: 2-4
bAr-CH₃ ~2.36HSinglet-
cAr-CH₂-~2.6 - 2.82HTriplet~7-8
d-CH₂-CH₂-CH₂-~1.6 - 1.82HSextet~7-8
e-CH₂-CH₂ -N~2.7 - 2.92HTriplet~7-8
f-NH₂ ~1.0 - 3.0 (broad)2HSinglet (broad)-

Detailed Spectral Analysis

  • Aromatic Protons (a): The three protons on the aromatic ring are in different chemical environments and will likely appear as a complex multiplet in the range of 7.0-7.2 ppm.[7] Their specific shifts are influenced by the two electron-donating methyl groups and the propylamino substituent. The proton between the two methyl groups will be the most shielded (furthest upfield), while the other two will be further downfield. Their splitting will be complex due to both ortho and meta coupling.[8]

  • Aromatic Methyl Protons (b): The two methyl groups attached to the aromatic ring are chemically equivalent due to free rotation. They are expected to produce a single, sharp singlet at approximately 2.3 ppm, integrating to six protons.

  • Benzylic Protons (c): The two protons on the carbon adjacent to the aromatic ring (Ar-CH₂-) are deshielded by the ring current and will appear as a triplet around 2.6-2.8 ppm. The signal is split into a triplet by the two adjacent protons of the central methylene group (n+1 = 2+1 = 3). The typical coupling constant for such aliphatic protons is around 7-8 Hz.[9]

  • Central Methylene Protons (d): The protons of the central methylene group (-CH₂-CH₂-CH₂-) are coupled to the two benzylic protons on one side and the two protons adjacent to the nitrogen on the other (a total of 4 neighboring protons). This would ideally result in a quintet. However, due to slightly different coupling constants, it is more likely to appear as a sextet or a complex multiplet in the range of 1.6-1.8 ppm.[1][8]

  • Protons Alpha to Nitrogen (e): The two protons on the carbon directly attached to the nitrogen atom (-CH₂-N) are deshielded by the electronegative nitrogen. They will appear as a triplet around 2.7-2.9 ppm, split by the two protons of the central methylene group.

  • Amine Protons (f): The two protons of the primary amine (-NH₂) are expected to produce a broad singlet in the range of 1.0-3.0 ppm.[6] The broadness is due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.[6][10] The exact chemical shift is highly dependent on solvent, concentration, and temperature.[3][4] As mentioned, a D₂O exchange experiment would confirm this assignment by causing the signal to disappear.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural characterization often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.Each unique carbon atom gives a distinct signal, simplifying complex spectra.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern.High sensitivity, requires very small amounts of sample. Provides the molecular formula when high-resolution MS is used.Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Fast and simple to perform. Characteristic N-H stretching bands for the amine group would be visible.Provides limited information about the overall molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates the compound from a mixture and provides its mass spectrum.Excellent for analyzing the purity of the sample and identifying impurities.The compound must be volatile and thermally stable.

Workflow for Structural Elucidation

G cluster_0 Analytical Workflow Sample Sample of (2,5-dimethylphenyl)propylamine HNMR ¹H NMR Spectroscopy Sample->HNMR Connectivity & Proton Environment CNMR ¹³C NMR Spectroscopy Sample->CNMR Carbon Skeleton MS Mass Spectrometry Sample->MS Molecular Weight & Formula IR IR Spectroscopy Sample->IR Functional Groups Structure Structural Confirmation HNMR->Structure CNMR->Structure MS->Structure IR->Structure

Caption: A typical workflow for the structural elucidation of an organic molecule.

Conclusion

The ¹H NMR spectrum of (2,5-dimethylphenyl)propylamine provides a wealth of information that is critical for its structural confirmation. By carefully analyzing the chemical shifts, integration values, and splitting patterns, a detailed picture of the molecule's proton framework can be assembled. When used in conjunction with other analytical techniques such as ¹³C NMR, mass spectrometry, and IR spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge for researchers to confidently interpret the ¹H NMR spectrum of this and structurally related compounds.

References

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (n.d.). ScienceDirect. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2015, July 28). ResearchGate. Retrieved from [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2006, October 24). Taylor & Francis Online. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy Of Amines. (2025, May 22). JoVE. Retrieved from [Link]

  • Amine protons on NMR. (2023, November 24). Reddit. Retrieved from [Link]

  • Coupling constants. (n.d.). Duke NMR Center. Retrieved from [Link]

  • Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • Spin-Spin Splitting: J-Coupling. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]

Sources

Comparative

Comparative Analytical Guide: Mass Spectrometry Fragmentation Profiling of (2,5-Dimethylphenyl)propylamine

Executive Summary The accurate identification and quantification of ring-methylated phenethylamines, such as (2,5-dimethylphenyl)propylamine (commonly known as 2,5-dimethylamphetamine), is a critical challenge in forensi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate identification and quantification of ring-methylated phenethylamines, such as (2,5-dimethylphenyl)propylamine (commonly known as 2,5-dimethylamphetamine), is a critical challenge in forensic toxicology and drug development. Because this compound shares an exact monoisotopic mass of 163.136 Da[1] with numerous isobaric designer drugs, relying solely on intact mass is insufficient.

As an Application Scientist, I have designed this guide to objectively compare the two gold-standard analytical platforms for this compound: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By understanding the causality behind the fragmentation pathways and employing self-validating sample preparation protocols, laboratories can achieve unambiguous structural elucidation.

Mechanistic Grounding: Ionization & Fragmentation Causality

To confidently identify (2,5-dimethylphenyl)propylamine, one must understand how different ionization energies dictate bond cleavage.

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

Under hard ionization (70 eV EI), the energy transferred to the molecule vastly exceeds the bond dissociation energy of the aliphatic chain.

  • The α -Cleavage Mechanism: The dominant thermodynamic pathway is the cleavage of the C-C bond between the alpha and beta carbons (relative to the amine). For primary amines with an alpha-methyl group, this yields a highly stable iminium radical cation [CH3​-CH=NH2​]+ at m/z 44 , which serves as the base peak (100% abundance)[2][3].

  • Molecular Ion Instability: Because the α -cleavage is so rapid, the molecular ion (M +• at m/z 163) is notoriously weak or entirely absent[3].

  • Aromatic Cleavage: A secondary cleavage of the alkyl chain yields the 2,5-dimethylbenzyl cation at m/z 119 [4], which can further lose an ethylene neutral to form a tropylium-like ion at m/z 91 [3].

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

ESI is a soft ionization technique. By utilizing an acidic mobile phase (e.g., 0.1% formic acid), the primary amine is easily protonated in the liquid phase, yielding a robust precursor ion [M+H]+ at m/z 164 [5].

  • Collision-Induced Dissociation (CID): When the precursor ion is isolated and subjected to CID using argon or nitrogen gas, the initial neutral loss is typically ammonia (-17 Da) to form an intermediate at m/z 147 [5].

  • Backbone Cleavage: Subsequent cleavage of the alkyl backbone generates the diagnostic m/z 119 (dimethylbenzyl cation) and m/z 91 (tropylium) product ions[4][6].

Fragmentation M (2,5-Dimethylphenyl)propylamine MW: 163.13 Da EI GC-EI-MS (70 eV) M+• m/z 163 M->EI ESI LC-ESI-MS/MS (+) [M+H]+ m/z 164 M->ESI F44 m/z 44 [CH3-CH=NH2]+ (Base Peak) EI->F44 α-cleavage F119_EI m/z 119 [Dimethylbenzyl]+ EI->F119_EI Alkyl cleavage F147 m/z 147 [M+H - NH3]+ ESI->F147 CID (-17 Da) F119_ESI m/z 119 [Dimethylbenzyl]+ F147->F119_ESI CID (-28 Da)

Fig 1: Primary mass spectrometry fragmentation pathways for (2,5-dimethylphenyl)propylamine.

Comparative Performance Analysis

ParameterGC-EI-MS (Underivatized)GC-EI-MS (Derivatized with TFAA)LC-ESI-MS/MS (Positive Mode)
Primary Precursor Ion m/z 163 (M +• , <1% abundance)m/z 259 (M +• , ~5% abundance)m/z 164 ([M+H] + , 100% abundance)
Diagnostic Base Peak m/z 44m/z 140m/z 119 (Product Ion)
Sample Preparation LLE / SPELLE + Evaporation + AcylationProtein Precipitation / Dilute & Shoot
Chromatographic Shape Poor (Amine tailing on silanol)Excellent (Active sites blocked)Excellent (C18 Retention)
Specificity Low (m/z 44 is common to all amphetamines)High (Shifted mass isolates target)Very High (MRM transitions)
Best Use Case Broad-spectrum library screeningDefinitive forensic confirmationHigh-throughput quantitative analysis

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. The inclusion of deuterated internal standards (e.g., Amphetamine-d5) is mandatory to monitor extraction recovery and correct for matrix suppression.

Protocol A: GC-EI-MS with TFAA Derivatization

Causality: Underivatized primary amines interact strongly with active silanol groups on GC columns, causing severe peak tailing and signal loss[7]. Derivatization with Trifluoroacetic Anhydride (TFAA) blocks these interactions, increases volatility, and shifts the base peak to a higher, more diagnostic m/z, improving the signal-to-noise ratio[7][8].

  • Aliquot & Spike: Transfer 1.0 mL of the biological sample into a glass tube. Spike with 50 µL of Amphetamine-d5 (1 µg/mL) as the internal standard.

  • Alkaline Extraction: Add 100 µL of 1M NaOH to achieve pH > 10 (ensuring the amine is uncharged). Extract with 3.0 mL of ethyl acetate via horizontal shaking for 10 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the organic (upper) layer to a clean reaction vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the residue in 50 µL of ethyl acetate and add 50 µL of TFAA. Cap tightly and incubate at 70°C for 30 minutes[7].

  • Reconstitution: Evaporate the excess derivatizing reagent under nitrogen. Reconstitute in 100 µL of ethyl acetate.

  • Analysis: Inject 1 µL into the GC-MS system (Splitless mode; Injector: 250°C; Oven: 80°C to 300°C at 15°C/min).

Protocol B: LC-ESI-MS/MS Quantitative Analysis

Causality: LC-MS/MS bypasses the need for derivatization, preserving the intact molecule. Using a reversed-phase C18 column with a gradient of 0.1% formic acid ensures the amine remains fully protonated, maximizing ESI efficiency and[M+H] + yield[6].

  • Aliquot & Spike: Transfer 100 µL of the sample into a microcentrifuge tube. Spike with 10 µL of Amphetamine-d5.

  • Protein Precipitation: Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet proteins.

  • Dilution: Transfer 100 µL of the supernatant into an autosampler vial and dilute with 900 µL of Mobile Phase A (Water + 0.1% Formic Acid).

  • Analysis: Inject 5 µL onto a sub-2 µm C18 column. Run a gradient elution from 5% to 95% Acetonitrile over 5 minutes. Monitor MRM transitions: 164 147, 164 119, and 164 91[4][6].

Workflow Sample Sample Prep (LLE / SPE) Split Aliquot Split Sample->Split Deriv Derivatization (TFAA) Split->Deriv Route A Dilute Dilution (Mobile Phase) Split->Dilute Route B GCMS GC-EI-MS Analysis Deriv->GCMS Data Data Processing & Library Matching GCMS->Data LCMS LC-ESI-MS/MS Analysis Dilute->LCMS LCMS->Data

Fig 2: Comparative analytical workflows for GC-MS and LC-MS/MS analysis.

Quantitative Data Presentation

The following table summarizes the key diagnostic ions utilized for library matching and Multiple Reaction Monitoring (MRM) method building.

Table 2: Diagnostic Fragment Ions for (2,5-Dimethylphenyl)propylamine

Analytical TechniquePrecursor Ion (m/z)Fragment Ion (m/z)Relative AbundanceStructural Assignment
GC-EI-MS (Underivatized) 163 (M +• )44100% (Base Peak) [CH3​-CH=NH2​]+ ( α -cleavage)
11915% [C9​H11​]+ (Dimethylbenzyl cation)
9125% [C7​H7​]+ (Tropylium cation)
GC-EI-MS (TFAA Derivatized) 259 (M +• )140100% (Base Peak) [CH3​-CH=NH-COCF3​]+
11845% [C9​H10​]+ (Alkene radical cation)
LC-ESI-MS/MS (Positive) 164 ([M+H] + )14780% [M+H - NH3​]+
119100% (Quantifier) [C9​H11​]+ (Dimethylbenzyl cation)
9140% (Qualifier) [C7​H7​]+ (Tropylium cation)

References

  • Dimethylamphetamine | C11H17N | CID 20006 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • PiHKAL: A Chemical Love Story - 2,5-DMA Source: Erowid URL:[Link]

  • GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry Source: Forensic Toxicology (PMC) URL:[Link]

  • Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances Source: Molecules (MDPI) URL:[Link]

  • Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples Source: Journal of Chemistry (Hindawi / Semantic Scholar) URL:[Link]

Sources

Validation

A Comparative Analysis of the Binding Affinities of Amphetamine and (2,5-dimethylphenyl)propylamine

Introduction: The Significance of Binding Affinity in Neuropharmacology The interaction of a ligand with its molecular target is a fundamental concept in pharmacology. The strength of this interaction, quantified as bind...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Binding Affinity in Neuropharmacology

The interaction of a ligand with its molecular target is a fundamental concept in pharmacology. The strength of this interaction, quantified as binding affinity (typically represented by the inhibition constant, Ki, or the half-maximal effective concentration, EC50), is a critical determinant of a compound's potency and selectivity. For centrally-acting stimulants like amphetamine and its analogs, the primary molecular targets are the monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—as well as the Trace Amine-Associated Receptor 1 (TAAR1).

The relative binding affinities of a compound for these targets dictate its neurochemical and behavioral effects. For instance, a high affinity for DAT and NET is characteristic of classic psychostimulants, leading to increased extracellular levels of dopamine and norepinephrine and resulting in heightened arousal, attention, and locomotor activity.[1] Concurrently, interaction with TAAR1 can modulate the function of these transporters and influence monoaminergic neurotransmission through distinct signaling pathways.[2]

This guide will first present the established binding profile of amphetamine, followed by a structural comparison with (2,5-dimethylphenyl)propylamine and an exploration of its potential binding affinities based on established structure-activity relationships. Finally, a detailed experimental protocol for determining these binding affinities is provided to facilitate further research in this area.

Amphetamine: A Well-Defined Binding Profile

Amphetamine is a potent central nervous system stimulant with a well-documented binding profile at monoamine transporters and TAAR1. It acts as a substrate for these transporters, leading to competitive inhibition of monoamine reuptake and promoting neurotransmitter efflux.[1] Furthermore, amphetamine is an agonist at TAAR1.[3]

TargetBinding Affinity (Ki, μM)Functional Activity (EC50, μM)SpeciesReference(s)
DAT ~0.6-Human[4]
NET ~0.07-0.1-Human[4]
SERT ~20-40-Human[4]
TAAR1 -~1.3 (R-amphetamine)Primate[5]
TAAR1 -4.44 (S-(+)-methamphetamine)Human-Rat Chimera[6]

Note on Data Variability: It is important to acknowledge that reported binding affinity values can vary between studies due to differences in experimental conditions, such as the cell lines used, radioligands employed, and assay buffers. The values presented here represent a consensus from the cited literature.

(2,5-dimethylphenyl)propylamine: A Structural Analog with an Undetermined Profile

(2,5-dimethylphenyl)propylamine shares the core phenethylamine structure of amphetamine, with the key difference being the presence of two methyl groups on the phenyl ring at the 2 and 5 positions. This structural modification is expected to influence its interaction with the monoamine transporters and TAAR1.

Structure-Activity Relationship (SAR) Insights

The addition of substituents to the phenyl ring of phenethylamines can significantly alter their binding affinity and selectivity. General SAR principles for phenethylamine derivatives at monoamine transporters suggest the following:

  • Dopamine Transporter (DAT): The binding pocket of DAT is sensitive to the size and position of substituents on the phenyl ring. While small, lipophilic groups can be tolerated, larger groups or substitutions at certain positions can decrease affinity.

  • Norepinephrine Transporter (NET): NET is generally more tolerant of substitutions on the phenyl ring compared to DAT.

  • Serotonin Transporter (SERT): SERT often shows a preference for electron-donating groups on the phenyl ring. The introduction of bulky substituents can have a variable effect, sometimes increasing and other times decreasing affinity depending on their specific placement and properties.[7]

  • Trace Amine-Associated Receptor 1 (TAAR1): The binding pocket of TAAR1 is also influenced by the substitution pattern on the phenyl ring.

Based on these general principles, the two methyl groups on (2,5-dimethylphenyl)propylamine, being lipophilic and adding steric bulk, are likely to alter its binding profile compared to amphetamine. It is plausible that these substitutions could decrease its affinity for DAT while potentially having a less pronounced effect on NET. The effect on SERT and TAAR1 is more difficult to predict without direct experimental data.

Experimental Protocol: Determination of Binding Affinity via Radioligand Binding Assays

To empirically determine the binding affinity of (2,5-dimethylphenyl)propylamine, a series of in vitro radioligand binding assays are required. The following is a generalized protocol for such an experiment.

Objective

To determine the inhibition constant (Ki) of (2,5-dimethylphenyl)propylamine for the human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, and hSERT) by measuring its ability to displace a specific radioligand.

Materials
  • Cell membranes prepared from cell lines stably expressing hDAT, hNET, or hSERT (e.g., HEK293 or CHO cells).

  • Radioligands specific for each transporter:

    • hDAT: [3H]WIN 35,428 or [3H]GBR-12935

    • hNET: [3H]Nisoxetine

    • hSERT: [3H]Citalopram or [3H]Paroxetine

  • Non-specific binding inhibitors:

    • hDAT: 10 µM Benztropine or GBR 12909

    • hNET: 10 µM Desipramine

    • hSERT: 10 µM Fluoxetine

  • Test compound: (2,5-dimethylphenyl)propylamine

  • Reference compound: Amphetamine

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure
  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquots on ice.

    • Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-50 µ g/well . The optimal concentration should be determined empirically.

  • Assay Plate Setup:

    • Prepare serial dilutions of (2,5-dimethylphenyl)propylamine and amphetamine in assay buffer.

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Assay buffer + Radioligand + Cell membranes

      • Non-specific Binding (NSB): Non-specific binding inhibitor + Radioligand + Cell membranes

      • Displacement: Test/Reference compound dilution + Radioligand + Cell membranes

  • Incubation:

    • Add the assay components to the wells in the following order: 50 µL of assay buffer or compound, 50 µL of radioligand (at a concentration close to its Kd), and 100 µL of the membrane suspension.

    • Incubate the plate at room temperature (or a specified temperature) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the NSB wells from the CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Thaw & Resuspend Cell Membranes A1 Plate Setup: Total, NSB, Displacement P1->A1 P2 Prepare Serial Dilutions of Test Compounds P2->A1 A2 Incubate at RT (60-120 min) A1->A2 A3 Terminate by Filtration A2->A3 A4 Wash Filters A3->A4 D1 Scintillation Counting (Measure CPM) A4->D1 D2 Calculate Specific Binding D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki (Cheng-Prusoff) D3->D4 G cluster_amphetamine Amphetamine cluster_targets Molecular Targets cluster_effects Downstream Effects Amphetamine Amphetamine DAT DAT Amphetamine->DAT Binds NET NET Amphetamine->NET Binds SERT SERT Amphetamine->SERT Binds TAAR1 TAAR1 Amphetamine->TAAR1 Activates Efflux Monoamine Efflux DAT->Efflux Reuptake Reuptake Inhibition DAT->Reuptake NET->Efflux NET->Reuptake SERT->Efflux SERT->Reuptake Signaling G-Protein Signaling (cAMP, PKA, PKC) TAAR1->Signaling Modulation Transporter Modulation Signaling->Modulation

Caption: Amphetamine's Molecular Interactions.

Conclusion

References

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC.

  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed.

  • TAAR1 - Wikipedia.

  • Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class - PMC.

  • Amphetamines Activate G-Protein Coupled Trace Amine-Associated Receptor 1 (TAAR1).

  • Trace Amine-Associated Receptor 1 Displays Species-Dependent Stereoselectivity for Isomers of Methamphetamine, Amphetamine, and Para-Hydroxyamphetamine - PubMed.

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics - KoreaScience.

  • Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - MDPI.

  • The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC.

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry - Semantic Scholar.

  • Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - MDPI.

  • Comparison of the K I values of 5 psychostimulants to inhibit human and mouse monoamine transporters. … - ResearchGate.

  • Amphetamine - StatPearls - NCBI Bookshelf - NIH.

Sources

Comparative

validating purity of (2,5-dimethylphenyl)propylamine using GC-MS

An In-Depth Guide to the Orthogonal Purity Validation of (2,5-Dimethylphenyl)propylamine As a Senior Application Scientist, I approach the purity validation of synthetic amines not as a routine checklist, but as a rigoro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Orthogonal Purity Validation of (2,5-Dimethylphenyl)propylamine

As a Senior Application Scientist, I approach the purity validation of synthetic amines not as a routine checklist, but as a rigorous exercise in physical chemistry. (2,5-Dimethylphenyl)propylamine—a structural motif common in pharmaceutical intermediates and designer phenethylamine derivatives—presents a unique analytical challenge. Its basic nitrogen center is prone to secondary interactions, and its synthesis often yields closely related positional isomers (such as 2,4- or 2,6-dimethyl variants) that are nearly indistinguishable by basic spectroscopic methods.

Relying on a single analytical technique introduces critical blind spots. For instance, Gas Chromatography-Mass Spectrometry (GC-MS) might thermally degrade non-volatile byproducts, while High-Performance Liquid Chromatography (HPLC-UV) might fail to resolve isomers with identical chromophores. To establish true scientific trustworthiness, we must utilize an orthogonal approach, comparing GC-MS against HPLC-UV and quantitative Nuclear Magnetic Resonance (qNMR), ensuring our methods align with the latest [1].

The Analytical Strategy & Causality

To validate a method, the protocol must be a self-validating system. This means building internal checks—such as system suitability criteria and internal standards—directly into the workflow.

  • GC-MS (The Champion for Volatiles & Isomers): GC-MS is the premier choice for volatile amines. However, native primary amines possess active N-H bonds that hydrogen-bond with residual silanols in the GC column, causing severe peak tailing and destroying the Limit of Quantitation (LOQ). The Causality: We employ chemical derivatization using Trifluoroacetic anhydride (TFAA). This converts the amine into a trifluoroacetamide, neutralizing its basicity, increasing volatility, and shifting the mass-to-charge (m/z) ratio to a highly specific region, thereby enabling baseline resolution of positional isomers.

  • HPLC-UV (The Standard for Non-Volatiles): HPLC-UV captures the non-volatile synthetic byproducts that GC-MS misses. The Causality: To prevent amine tailing in the liquid phase, we use an end-capped C18 column and add Trifluoroacetic acid (TFA) to the mobile phase as an ion-pairing agent to protonate the amine and mask stationary phase interactions.

  • qNMR (The Absolute Reference): Unlike chromatography, qNMR does not require a reference standard of the analyte itself. The Causality: By comparing the integration of the analyte's distinct aromatic protons against a certified internal standard (e.g., Maleic acid), we obtain a direct, absolute mass fraction.

AnalyticalWorkflow Sample (2,5-dimethylphenyl)propylamine Batch Sample GCMS GC-MS (EI) Volatile Impurities & Isomers Sample->GCMS Aliquot A (Derivatized) HPLC HPLC-UV Non-Volatile Related Substances Sample->HPLC Aliquot B (Ion-paired) NMR 1H qNMR Absolute Mass Fraction Sample->NMR Aliquot C (w/ Internal Std) GCMS_Data High Resolution Trace Isomer Detection GCMS->GCMS_Data HPLC_Data Robust Assay Broad Dynamic Range HPLC->HPLC_Data NMR_Data Primary Ratio Data No Reference Needed NMR->NMR_Data Validation ICH Q2(R2) Compliant Orthogonal Purity Profile GCMS_Data->Validation HPLC_Data->Validation NMR_Data->Validation

Caption: Logical workflow for the orthogonal purity validation of amine derivatives.

Self-Validating Experimental Protocols

The following methodologies are engineered to provide robust, reproducible data, incorporating system suitability tests (SST) to validate the instrument's performance prior to sample analysis.

Protocol A: GC-MS Purity & Isomer Profiling
  • System Suitability Test (SST): Inject a resolution mixture containing 2,4-dimethyl and 2,5-dimethylphenylpropylamine. Proceed only if the resolution factor ( Rs​ ) ≥2.0 .

  • Sample Preparation: Dissolve 1.0 mg of the synthesized (2,5-dimethylphenyl)propylamine in 1.0 mL of anhydrous ethyl acetate.

  • Derivatization: Add 50 µL of Trifluoroacetic anhydride (TFAA) and 10 µL of pyridine (acid scavenger). Cap tightly and incubate at 60°C for 20 minutes. Evaporate under gentle nitrogen and reconstitute in 1.0 mL ethyl acetate.

  • Instrument Setup: Agilent 7890B/5977B (or equivalent). Column: HP-5MS (30 m × 0.25 mm × 0.25 µm). Carrier gas: Helium at 1.0 mL/min.

  • Thermal Gradient: Initial oven temperature 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 40–350. Look for the characteristic alpha-cleavage fragment (e.g., m/z 140 for the TFA-derivatized primary amine chain).

DerivatizationLogic Problem Native Amine Analysis (Active N-H Bonds) Mech1 Hydrogen Bonding with Column Silanols Problem->Mech1 Mech2 Thermal Instability at >200°C Problem->Mech2 Solution TFAA Derivatization (Trifluoroacetylation) Mech1->Solution Mech2->Solution Result1 Eliminates H-Bonding (Sharp Peaks) Solution->Result1 Result2 Increases Mass (m/z) (Higher Specificity) Solution->Result2

Caption: Logical mechanism of TFAA derivatization to resolve amine peak tailing in GC-MS.

Protocol B: HPLC-UV Assay Validation
  • SST: Inject a standard solution (1.0 mg/mL) six consecutive times. Relative Standard Deviation (RSD) of the peak area must be ≤1.0% .

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of the initial mobile phase.

  • Chromatographic Conditions: Column: Phenomenex Luna C18(2) end-capped (150 × 4.6 mm, 3 µm).

  • Mobile Phase: Gradient elution. Solvent A: Water with 0.1% TFA. Solvent B: Acetonitrile with 0.1% TFA. Ramp from 5% B to 95% B over 15 minutes.

  • Detection: UV absorbance at 210 nm (for the aliphatic amine backbone) and 265 nm (for the aromatic ring).

Protocol C: qNMR Absolute Quantification
  • SST (T1 Relaxation): Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton. Set the inter-pulse delay ( D1​ ) to at least 5×T1​ (typically ~30 seconds) to ensure complete equilibrium recovery.

  • Sample Preparation: Accurately weigh ~15.0 mg of (2,5-dimethylphenyl)propylamine and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard) using a microbalance.

  • Acquisition: Dissolve in 0.6 mL of CDCl3​ . Acquire a 1H NMR spectrum at 400 MHz with 64 scans and a 30° excitation pulse.

  • Calculation: Integrate the maleic acid singlet (δ 6.28 ppm, 2H) against the isolated aromatic protons of the 2,5-dimethylphenyl ring (δ 6.9-7.1 ppm, 3H) to calculate the absolute mass fraction.

Comparative Performance Data

To objectively evaluate these techniques, we must look at their validation parameters side-by-side. The data below represents typical validation metrics achieved in a GLP-compliant laboratory setting when analyzing substituted anilines, amines, and related derivatives [2] [3].

Validation Parameter (ICH Q2)GC-MS (Derivatized)HPLC-UV (Ion-Paired)1H qNMR
Primary Analytical Utility Trace volatile impurities, exact isomer differentiationNon-volatile byproducts, high-throughput assayAbsolute quantification, orthogonal structural ID
Limit of Detection (LOD) 0.05 µg/mL (Highly Sensitive)0.5 µg/mL (Moderate)~50 µg/mL (Low Sensitivity)
Isomeric Resolution ( Rs​ ) Excellent ( Rs​>2.5 ) Poor ( Rs​<1.0 , co-elution)Moderate (overlapping multiplets)
Reference Standard Required? Yes (for exact quantification)Yes (for exact quantification)No (uses generic internal standard)
Precision (Repeatability RSD) 1.5%0.5% 1.0%
Analysis Time per Sample 25 minutes15 minutes5 minutes (post-T1 calibration)

Data Synthesis: GC-MS is the undisputed leader for specificity and sensitivity, easily distinguishing the 2,5-dimethyl isomer from the 2,4-dimethyl isomer via subtle differences in retention time and EI fragmentation patterns. However, HPLC-UV provides superior repeatability (RSD 0.5%) for the main component assay. qNMR serves as the ultimate arbiter of truth, providing a mass fraction that is completely independent of the availability of a highly purified (2,5-dimethylphenyl)propylamine reference standard.

Conclusion

Validating the purity of (2,5-dimethylphenyl)propylamine requires acknowledging the chemical realities of the molecule. By derivatizing for GC-MS, ion-pairing for HPLC-UV, and utilizing strict relaxation delays for qNMR, we transform basic analytical tests into a comprehensive, self-validating matrix. This multi-technique approach ensures total compliance with regulatory expectations and guarantees the integrity of downstream research or drug development pipelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Comparison of Targeted (HPLC) and Nontargeted (GC-MS and NMR) Approaches for the Detection of Undeclared Addition of Protein Hydrolysates Foods (MDPI), 2020; 9(8):1084 URL:[Link]

Validation

reference standards for (2,5-dimethylphenyl)propylamine analysis

An in-depth, self-validating analytical framework for evaluating reference standards of 1-(2,5-dimethylphenyl)propylamine. Executive Summary & Scientific Context 1-(2,5-Dimethylphenyl)propylamine (CAS: 1032157-06-4) is a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, self-validating analytical framework for evaluating reference standards of 1-(2,5-dimethylphenyl)propylamine.

Executive Summary & Scientific Context

1-(2,5-Dimethylphenyl)propylamine (CAS: 1032157-06-4) is a sterically hindered, chiral primary amine. In the pharmaceutical industry, it serves as a highly specific building block for drug discovery, while in forensic toxicology, it represents a structural scaffold closely related to amphetamine-type designer drugs .

Because the molecule possesses an alpha-chiral center directly adjacent to a bulky 2,5-dimethylphenyl group, the analytical differentiation of its (1R) and (1S) enantiomers is notoriously challenging. Furthermore, primary amines lack strong chromophores at higher UV wavelengths, making traditional LC-UV purity assessments susceptible to hidden, co-eluting impurities. For researchers and drug development professionals, selecting the correct tier of reference standard—and validating it through orthogonal, self-validating protocols—is the only way to ensure absolute data integrity.

Comparative Evaluation of Reference Standard Tiers

Not all commercially available reference materials are created equal. The choice between a basic synthetic building block, an Analytical Standard, and a Certified Reference Material (CRM) dictates the level of metrological traceability and measurement uncertainty 2.

The table below objectively compares the performance and certification levels of different standard tiers available for 1-(2,5-dimethylphenyl)propylamine:

Standard TierTypical Supplier ProfileAbsolute Purity VerificationChiral Certification (ee%)Metrological TraceabilityBest Use Case
Chemical Building Block BOC Sciences, Enamine>95% (Usually LC-UV only)Not guaranteed (often racemic unless specified)NoneEarly-stage synthesis, qualitative screening.
Analytical Standard Cayman Chemical, TRC>98% (LC-MS, 1H-NMR)Lot-specific ee% providedInternal supplier standardsRoutine QA/QC, method development.
Certified Reference Material (CRM) Sigma-Aldrich (TraceCERT®), Cerilliant>99.5% (qNMR primary ratio method)Certified ee% >99.5% with uncertainty budgetISO 17034 / NIST SRM traceableForensic quantification, regulatory IND submissions.

Mechanistic Insights: The Self-Validating Analytical System

As a Senior Application Scientist, I cannot overstate the risk of relying on a single analytical technique for chiral amines. A robust protocol must be a self-validating system utilizing two orthogonal techniques:

  • Quantitative NMR (qNMR): Acts as a primary ratio method. By using an internal standard (e.g., Maleic acid), qNMR provides an absolute mass fraction without requiring a pre-existing reference standard of the analyte itself 3. It answers the question: "Exactly how much active molecule is in this vial?"

  • Chiral LC-MS/MS: Resolves the enantiomeric excess (ee%). It answers the question: "What is the spatial orientation of the molecule?"

Workflow A 1-(2,5-dimethylphenyl)propylamine Reference Standard B Sample Preparation (Dilution in MeOH/0.1% FA or D2O) A->B C Chiral LC-MS/MS (Enantiomeric Excess %) B->C Aliquot 1 (LC) D Quantitative NMR (qNMR) (Absolute Purity %) B->D Aliquot 2 (NMR) E Data Synthesis & Certificate of Analysis C->E ee% Data D->E Mass Fraction

Analytical workflow for validating 1-(2,5-dimethylphenyl)propylamine reference standards.

The Causality of Chiral Recognition

To separate the (1R) and (1S) enantiomers, we utilize an Amylose-based Chiral Stationary Phase (CSP). The primary amine forms strong, stereospecific hydrogen bonds with the carbamate linkages of the amylose backbone. Simultaneously, the 2,5-dimethylphenyl ring provides necessary steric repulsion. The enantiomer that achieves a tighter "three-point fit" within the chiral groove will elute later.

Mechanism A (1R)-Enantiomer C Amylose-based CSP (Chiralpak IG) A->C B (1S)-Enantiomer B->C D Strong Hydrogen Bonding (Slower Elution) C->D (1R) Interaction E Weak Steric Interaction (Faster Elution) C->E (1S) Interaction

Chiral recognition mechanism of 1-(2,5-dimethylphenyl)propylamine enantiomers on an amylose CSP.

Experimental Protocols

Protocol A: Absolute Purity Determination via 1H-qNMR

This protocol establishes the absolute mass fraction of the standard without relying on chromatographic response factors.

  • Standard Selection: Weigh exactly 10.0 mg of the 1-(2,5-dimethylphenyl)propylamine standard and 5.0 mg of Maleic Acid TraceCERT® internal standard using a microbalance (d = 0.001 mg).

    • Causality: Maleic acid is chosen because its symmetric protons produce a distinct singlet at ~6.3 ppm, which perfectly avoids overlapping with the analyte's aromatic protons (6.9-7.2 ppm) or aliphatic protons (0.8-3.0 ppm).

  • Solvation: Dissolve the mixture in 600 µL of Deuterium Oxide ( D2​O ) and transfer to a 5 mm NMR tube.

  • Parameter Optimization: Set the NMR relaxation delay ( D1​ ) to 60 seconds.

    • Causality: The T1​ relaxation times of small molecules dictate that D1​ must be ≥5×T1​ to ensure >99% longitudinal magnetization recovery. Failing to allow full relaxation will result in artificially skewed integration ratios and inaccurate purity calculations 2.

  • Acquisition & Calculation: Acquire 32 scans. Calculate the absolute purity by integrating the alpha-proton of the analyte against the Maleic acid singlet.

Protocol B: Enantiomeric Excess (ee%) via Chiral LC-MS/MS

This protocol verifies the stereochemical purity of the standard.

  • Column Selection: Install a Chiralpak IG column (Amylose tris(3-chloro-5-methylphenylcarbamate), 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Ethanol / Diethylamine (DEA) at a ratio of 80:20:0.1 (v/v/v).

    • Causality: The addition of 0.1% DEA is critical. Primary amines frequently undergo secondary ion-exchange interactions with residual, unendcapped silanols on the silica support of the column. DEA acts as a sacrificial competitor, masking these silanols and preventing severe peak tailing.

  • MS/MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the MRM transition of the protonated precursor [M+H]+ at m/z 164.1 to the dominant product ion (loss of ammonia, [M+H−NH3​]+ ) at m/z 147.1.

  • Validation: Calculate the ee% by comparing the Area Under the Curve (AUC) of the target enantiomer peak against the trace baseline peak of the opposite enantiomer.

References

  • Huang, Y.D., et al. "Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications". National Institutes of Health (PMC). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Safe Handling and Disposal of (2,5-Dimethylphenyl)propylamine

(2,5-dimethylphenyl)propylamine is a specialized aryl-alkyl amine utilized in advanced drug development, neurochemical research, and synthetic chemistry. Due to its structural characteristics—a lipophilic dimethylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

(2,5-dimethylphenyl)propylamine is a specialized aryl-alkyl amine utilized in advanced drug development, neurochemical research, and synthetic chemistry. Due to its structural characteristics—a lipophilic dimethylphenyl ring coupled with a primary aliphatic amine—it exhibits distinct physicochemical properties that dictate strict handling and disposal protocols.

Improper disposal of this compound not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses severe risks of chemical incompatibility, laboratory fires, and environmental toxicity. This guide provides self-validating, step-by-step operational procedures to ensure complete compliance and safety during the disposal lifecycle.

Physicochemical Profiling and Disposal Causality

To safely manage chemical waste, researchers must understand the causality between a molecule's structure and its macroscopic hazards. You cannot design a safe disposal protocol without first profiling the chemical's reactivity.

Table 1: Hazard Profile and Disposal Causality

Physicochemical PropertyHazard ImplicationOperational Causality & Disposal Directive
Primary Aliphatic Amine Highly basic and nucleophilic.Reacts exothermically with concentrated acids. Must be strictly segregated into "Non-Halogenated Basic Organic Waste" and kept away from oxidizers[1].
Lipophilic Aryl Core Poor aqueous solubility.Cannot be effectively diluted for drain disposal. Must be collected as hazardous organic waste for incineration by a licensed TSDF[2].
Ecotoxicity Toxic to aquatic life.Zero-drain disposal policy applies. Intentional dilution to bypass sink disposal restrictions is strictly prohibited[3].
Corrosivity to Metals Degradation of storage vessels.Amines can slowly corrode certain metals. Waste must be stored exclusively in high-density polyethylene (HDPE) or glass containers[4].
Quantitative Operational Parameters

Adhering to strict quantitative limits is the foundation of a self-validating safety system. The following parameters govern the physical handling and storage of (2,5-dimethylphenyl)propylamine waste.

Table 2: Quantitative Parameters for Waste Management

ParameterRegulatory/Safety LimitOperational Rationale
SAA Storage Time (Full) 3 DaysContainers must be removed to a central facility within 3 days of reaching capacity to comply with RCRA guidelines[4].
SAA Storage Time (Partial) Up to 1 YearClosed, properly labeled, partially filled containers may remain in the SAA for up to one year[4].
Container Headspace ≥ 1 InchLeaving headspace prevents hydrostatic rupture due to vapor expansion from ambient temperature fluctuations[4].
Drain Disposal pH Limit 5.0 – 9.0 S.U.Wastes outside this range are highly corrosive. Amine solutions typically exceed pH 9.0 and are strictly forbidden from drains[3].
Operational Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the segregation, storage, and disposal of (2,5-dimethylphenyl)propylamine waste.

AmineDisposal Gen Waste Generation: (2,5-dimethylphenyl)propylamine Decision Determine Waste Matrix Gen->Decision Liquid Liquid Organic Waste (Neat or Solvent Soln) Decision->Liquid Liquid Solid Solid Waste (Contaminated PPE/Absorbents) Decision->Solid Solid SegLiq Segregate from Acids/Oxidizers Use HDPE or Glass Container Liquid->SegLiq SegSol Double-Bag in Chemically Resistant Waste Bin Solid->SegSol SAA Store in Satellite Accumulation Area (SAA) SegLiq->SAA SegSol->SAA Label Label: 'Hazardous Waste' Full Chemical Name & Hazards SAA->Label Pickup EHS Hazmat Pickup (Within 3 days of full container) Label->Pickup

Decision-making workflow for the segregation, storage, and disposal of amine hazardous waste.

Step-by-Step Disposal Methodologies
Phase 1: Point-of-Generation Segregation
  • Identify the Waste Matrix : Determine if the (2,5-dimethylphenyl)propylamine is neat, dissolved in an organic solvent (e.g., methanol, DMSO), or present as solid contamination (e.g., on silica gel or paper towels).

  • Execute Chemical Segregation : Segregate the waste strictly by type. Amine wastes must never be stored in the same secondary containment as acids, cyanides, sulfides, or oxidizers[1],[4].

    • Mechanistic Warning: Mixing amines with acids causes violent exothermic neutralization. Mixing with halogenated solvents over time can lead to alkylation reactions, generating heat and pressure that can shatter glass containers.

Phase 2: Containerization and SAA Integration
  • Select Compatible Containers : Transfer the waste into a high-density polyethylene (HDPE) or glass container. Ensure the cap is in "new" condition with no cracks or signs of deterioration[4].

  • Manage Headspace : Fill the waste container only to 90% capacity. Leave at least one inch of headspace at the top to accommodate vapor expansion[4].

  • Transfer to SAA : Move the container immediately to a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must be inspected weekly for leaks or container degradation[4].

Phase 3: Labeling and EHS Handoff
  • Deface Original Labels : If reusing an empty solvent bottle for waste collection, completely deface or remove the original manufacturer's label to prevent emergency response confusion[1].

  • Apply Hazardous Waste Label : Attach a compliant hazardous waste label facing outward. The label must explicitly state the full chemical name: "(2,5-dimethylphenyl)propylamine" . Do not use chemical formulas, structural abbreviations, or shorthand[4]. Indicate the primary hazards (e.g., Toxic, Corrosive, Flammable).

  • Time-Sensitive Removal : Once the container reaches the maximum fill line, date the label immediately. The full container must be removed from the SAA and transferred to the central waste facility by Environmental Health and Safety (EHS) personnel within three days[4].

Phase 4: Empty Container and Spill Management
  • Triple-Rinse Protocol for Containers : Empty containers that previously held the neat amine must be triple-rinsed with a minimal amount of a compatible solvent (e.g., ethanol or acetone). The rinseate cannot go down the drain; it must be collected as hazardous waste[3]. Only after triple-rinsing can the empty container be disposed of in standard glass/plastic waste streams[1].

  • Spill Response : In the event of a spill, evacuate the immediate area and ensure fume hood ventilation is maximized. Don appropriate PPE (nitrile gloves, splash goggles, lab coat). Absorb the liquid using an inert, non-combustible material (e.g., dry sand or vermiculite)—do not use combustible materials like sawdust. Collect the saturated absorbent into a sealed, labeled container for solid hazardous waste disposal[5].

Regulatory Compliance Summary

Under the EPA's Subpart K regulations (where adopted by academic and research institutions), laboratories have specific flexibilities for managing time-sensitive chemicals, but they must maintain rigorous documentation of unwanted materials[6]. The fundamental tenets of RCRA apply universally: generators bear cradle-to-grave responsibility for their chemical waste. Drain disposal of unneutralized, concentrated, or highly toxic organic amines is universally prohibited across all municipal wastewater treatment guidelines[2],[3].

References
  • Regulation of Laboratory Waste - American Chemical Society. acs.org.
  • Chemical Waste Disposal Guidelines - Emory University / ust.hk.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. cwu.edu.
  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices - Lab Manager. labmanager.com.
  • Proper Disposal of Boc-NH-PEG6-amine: A Step-by-Step Guide for Laboratory Professionals - Benchchem. benchchem.com.
  • Guide to Laboratory Sink/Sewer Disposal of Wastes - Vanderbilt Environmental Health and Safety. vumc.org.

Sources

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